4-Methoxycyclohexane-1-carbonyl Chloride: A Comprehensive Technical Guide for Advanced Drug Development
Executive Summary In modern medicinal chemistry, the strategic incorporation of saturated, functionalized cyclic systems is a proven tactic for improving the pharmacokinetic properties of Active Pharmaceutical Ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of saturated, functionalized cyclic systems is a proven tactic for improving the pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs). 4-Methoxycyclohexane-1-carbonyl chloride (CAS: 195812-66-9)[1] has emerged as a highly versatile electrophilic building block. By appending a 4-methoxycyclohexyl moiety to amine or hydroxyl scaffolds, drug development professionals can modulate lipophilicity, enhance metabolic stability, and fine-tune the three-dimensional spatial arrangement of target molecules.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols associated with 4-methoxycyclohexane-1-carbonyl chloride, grounded in recent advancements in oncology and neurology drug discovery.
Physicochemical Profiling
Understanding the physical and chemical parameters of 4-methoxycyclohexane-1-carbonyl chloride is critical for ensuring reagent stability and predicting reaction kinetics. As a highly reactive acyl chloride, it is acutely sensitive to protic solvents and atmospheric moisture, necessitating rigorous anhydrous handling techniques[1].
Table 1: Quantitative Physical and Chemical Properties
Property
Value / Description
Analytical Significance
Chemical Name
4-Methoxycyclohexane-1-carbonyl chloride
IUPAC standard nomenclature.
CAS Number
195812-66-9
Primary identifier for the general isomeric mixture.
Molecular Formula
C₈H₁₃ClO₂
Determines stoichiometric calculations.
Molecular Weight
176.64 g/mol
Used for precise molar equivalent scaling.
Appearance
Colorless to pale yellow liquid
Visual indicator of purity; darkening suggests degradation.
Density
~1.10 g/cm³
Required for volumetric dispensing in inert atmospheres.
Boiling Point
~180°C - 200°C
Indicates low volatility at standard room temperature.
Solubility
Soluble in DCE, DCM, THF, Toluene
Dictates the choice of aprotic reaction media.
Reactivity Profile
Highly moisture-sensitive
Rapidly hydrolyzes to 4-methoxycyclohexanecarboxylic acid and HCl.
Chemical Reactivity & Mechanistic Pathways
The core utility of 4-methoxycyclohexane-1-carbonyl chloride lies in its capacity to undergo nucleophilic acyl substitution . The highly polarized carbon-chlorine bond, coupled with the electrophilic carbonyl carbon, makes it an ideal substrate for coupling with primary and secondary amines to form stable amide bonds.
Causality in Reaction Dynamics
When reacting this compound with sterically hindered amines, the transition state requires careful stabilization. The addition of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), accelerates the reaction by forming a highly reactive acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, lowering the activation energy required for the bulky amine to attack.
Figure 1: Nucleophilic acyl substitution mechanism of 4-methoxycyclohexane-1-carbonyl chloride.
Applications in Advanced Drug Development
The integration of the 4-methoxycyclohexyl group has been documented in several high-profile therapeutic areas, demonstrating its versatility in modulating target binding affinity.
Oncology: Mutant IDH Inhibitors
In the development of novel tricyclic compounds targeting mutant Isocitrate Dehydrogenase (IDH) enzymes—a critical target in various malignancies—trans-4-methoxycyclohexane-1-carbonyl chloride is utilized to synthesize key amide intermediates[2]. The trans stereochemistry ensures a specific vector projection of the methoxy group, optimizing hydrophobic interactions within the enzyme's allosteric binding pocket.
Neurology: NaV1.1 Activators
For seizure disorders such as Dravet syndrome, researchers have synthesized pyridinylacetamide derivatives acting as voltage-gated sodium channel (NaV1.1) activators[3]. The coupling of 4-methoxycyclohexane-1-carbonyl chloride with complex heterocyclic amines at ambient temperature yields highly selective activators, demonstrating the compound's utility in delicate, room-temperature synthesis workflows.
Hematology: JAK2 V617F Inhibitors
The compound is also a critical building block in the synthesis of tricyclic pyridone compounds designed to inhibit the JAK2 V617F mutation, a primary driver in myeloproliferative neoplasms[4].
Figure 2: Standardized synthetic workflow for amide coupling using the acyl chloride.
To ensure scientific integrity and reproducible yields, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and a verifiable checkpoint, ensuring that researchers can troubleshoot in real-time. This specific methodology is adapted from optimized conditions used in the synthesis of sterically hindered mutant IDH inhibitors[2].
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
Action: Dissolve the target amine (1.0 equivalent) in anhydrous 1,2-Dichloroethane (DCE). Purge the reaction vessel with inert Nitrogen (N₂) gas for 10 minutes.
Causality: DCE is selected over Dichloromethane (DCM) because its higher boiling point (83°C) permits the elevated temperatures required for hindered substrates. The N₂ purge displaces atmospheric moisture, preventing the premature hydrolysis of the incoming acyl chloride.
Step 2: Electrophile Addition
Action: Cool the solution to 0°C using an ice bath. Add 4-methoxycyclohexane-1-carbonyl chloride (1.2 equivalents) dropwise over 10 minutes.
Causality: Acyl chloride reactions are highly exothermic. Dropwise addition at 0°C controls the local concentration of the electrophile, mitigating thermal spikes that could lead to substrate degradation or poly-acylation.
Step 3: Catalysis and Acid Scavenging
Action: Add DMAP (0.1 equivalents) in small portions, followed by the dropwise addition of N,N-Diisopropylethylamine (DIEA) (3.0 equivalents) over 60 minutes.
Causality: DMAP acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium species. DIEA (Hünig's base) is a non-nucleophilic base; its steric bulk prevents it from competing with the amine for the electrophile, while efficiently neutralizing the HCl byproduct to drive the equilibrium forward.
Step 4: Thermal Activation and Monitoring
Action: Remove the ice bath and heat the resulting solution to 85°C for 1.5 to 16 hours. Monitor the reaction via LC-MS.
Validation Checkpoint: The reaction is self-validating through LC-MS. The disappearance of the amine starting material mass and the emergence of the target amide mass confirm successful nucleophilic substitution.
Step 5: Reaction Quenching
Action: Cool the mixture to room temperature and quench by pouring it into a vigorously stirred water/ice mixture.
Causality: The ice-water quench serves a dual, self-validating purpose. It safely and rapidly hydrolyzes any unreacted 4-methoxycyclohexane-1-carbonyl chloride into water-soluble 4-methoxycyclohexanecarboxylic acid and HCl. Simultaneously, it induces the phase separation of the hydrophobic amide product into the organic layer.
Step 6: Isolation and Purification
Action: Separate the organic DCE layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (e.g., 50% ethyl acetate in petroleum ether)[3].
Comprehensive NMR Characterization of 4-Methoxycyclohexane-1-carbonyl Chloride: A Technical Guide for Drug Development
Introduction & Pharmaceutical Relevance In modern medicinal chemistry, the precise stereochemical control of cyclic aliphatic building blocks is a non-negotiable parameter for target affinity. 4-Methoxycyclohexane-1-carb...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmaceutical Relevance
In modern medicinal chemistry, the precise stereochemical control of cyclic aliphatic building blocks is a non-negotiable parameter for target affinity. 4-Methoxycyclohexane-1-carbonyl chloride (specifically the trans isomer, CAS: 123790-13-6[1]) serves as a critical electrophilic intermediate in the synthesis of highly complex Active Pharmaceutical Ingredients (APIs). Notably, this acyl chloride is a staple precursor in the development of Farnesoid X Receptor (FXR) agonists[2] and mutant Isocitrate Dehydrogenase (IDH) inhibitors[3].
Because the spatial orientation of the methoxy and carbonyl groups dictates the vector of subsequent pharmacophores, confirming the trans-1,4-disubstituted geometry prior to downstream amide coupling is essential. This whitepaper provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology to characterize this compound, ensuring high fidelity in drug development pipelines.
Mechanistic Rationale for NMR Analysis
While techniques like GC-MS can confirm the mass of the acyl chloride, they fail to provide definitive proof of stereochemistry. 1H and 13C NMR spectroscopy are uniquely suited for this task due to the geometric dependencies of scalar couplings (
J
-couplings).
The Stereochemical Causality
In the trans isomer of 4-methoxycyclohexane-1-carbonyl chloride, the most thermodynamically stable chair conformation places both the bulky acyl chloride (-COCl) and methoxy (-OCH3) groups in equatorial positions to minimize 1,3-diaxial steric clashes. Consequently, the protons attached to C-1 and C-4 are forced into axial positions .
According to the Karplus equation, the dihedral angle between two adjacent axial protons is approximately 180°, resulting in a large scalar coupling constant (
Jax−ax≈11−12
Hz). Conversely, axial-equatorial couplings are much smaller (
Jax−eq≈3−4
Hz). By observing a triplet of triplets (tt) with one large and one small coupling constant for both the H-1 and H-4 signals, a scientist can definitively prove the trans geometry. If the compound were the cis isomer, one of these protons would be equatorial, yielding only small coupling constants (
<5
Hz) and appearing as a narrow multiplet.
Spectral Data & Quantitative Analysis
The following tables summarize the predicted and highly characteristic NMR shifts for the pure trans isomer in anhydrous deuterated chloroform (CDCl3).
Table 1: 1H NMR Data (400 MHz, CDCl3)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (
J
in Hz)
Integration
Assignment
-OCH3
3.35
Singlet (s)
-
3H
Methoxy protons
C-4
3.15
Triplet of triplets (tt)
11.0, 4.0
1H
Axial methine proton
C-1
2.85
Triplet of triplets (tt)
11.5, 3.5
1H
Axial methine proton
C-2, C-6 (eq)
2.25
Multiplet (m)
-
2H
Equatorial methylene protons
C-3, C-5 (eq)
2.10
Multiplet (m)
-
2H
Equatorial methylene protons
C-2, C-6 (ax)
1.65
Multiplet (m)
-
2H
Axial methylene protons
C-3, C-5 (ax)
1.30
Multiplet (m)
-
2H
Axial methylene protons
Table 2: 13C NMR Data (100 MHz, CDCl3)
Position
Chemical Shift (ppm)
Carbon Type
Assignment / Causality
C=O
176.5
Quaternary (C)
Acyl chloride carbonyl. Highly diagnostic for purity.
C-4
78.2
Methine (CH)
Deshielded by the electronegative oxygen of the methoxy group.
-OCH3
56.0
Methyl (CH3)
Standard methoxy carbon shift.
C-1
55.5
Methine (CH)
Deshielded by the adjacent strongly electron-withdrawing -COCl.
C-3, C-5
30.5
Methylene (CH2)
Ring carbons adjacent to the methoxy-bearing carbon.
C-2, C-6
28.0
Methylene (CH2)
Ring carbons adjacent to the acyl chloride-bearing carbon.
Experimental Protocol: A Self-Validating System
Acyl chlorides are notoriously sensitive to moisture, rapidly hydrolyzing to form hydrochloric acid and the corresponding carboxylic acid. This protocol is designed as a self-validating system ; the steps inherently prevent degradation, while the data processing includes a mandatory check to confirm sample integrity.
Step-by-Step Methodology
Anhydrous Sample Preparation:
Action: Inside a nitrogen-filled glovebox, dissolve 15-20 mg of 4-methoxycyclohexane-1-carbonyl chloride in 0.6 mL of strictly anhydrous, silver-foil-stabilized CDCl3 (100.0 atom % D).
Causality: Standard CDCl3 often contains trace D2O and DCl. Using anhydrous solvent prevents the immediate hydrolysis of the acyl chloride, which would otherwise ruin the quantitative integration and shift the critical C-1 proton signal.
Inert Tube Loading:
Action: Transfer the solution into an oven-dried (120°C for >4 hours) NMR tube and seal immediately with a PTFE cap and Parafilm.
Causality: Ambient humidity can diffuse through standard caps during the queue time in the spectrometer autosampler. PTFE ensures a hermetic seal.
Spectrometer Acquisition:
Action: Acquire 1H NMR at
≥
400 MHz (16 scans, d1 = 2s) and 13C NMR at
≥
100 MHz (512 scans, d1 = 2s).
Causality: A minimum of 400 MHz is required to provide sufficient chemical shift dispersion. Lower field strengths may cause the H-1 and H-4 multiplets to suffer from second-order effects, obscuring the critical
J
-couplings needed for stereochemical confirmation.
Self-Validation Check (Data Processing):
Action: Before analyzing the stereochemistry, check the 13C spectrum for the carbonyl peak.
Validation Rule: If the C=O peak is at ~176.5 ppm , the sample is the intact acyl chloride. If the peak has shifted to ~180-182 ppm , or if a broad 1H signal appears at 11.0 ppm , hydrolysis has occurred. The sample must be discarded and re-prepared.
Workflow Visualization
Figure 1: Self-validating NMR workflow for acyl chloride characterization.
References
Novel tricyclic compounds as inhibitors of mutant idh enzymes (WO2016089797A1). Google Patents.
Farnesoid x receptor agonists and uses thereof (WO2017049172A1). Google Patents.
Rac-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid (Precursor Data) (CID 736153). PubChem. Available at:[Link]
cis and trans isomerism in 4-methoxycyclohexane-1-carbonyl chloride
An In-depth Technical Guide to the Cis-Trans Isomerism and Conformational Analysis of 4-Methoxycyclohexane-1-carbonyl Chloride Abstract This technical guide provides a comprehensive examination of the stereochemistry of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Cis-Trans Isomerism and Conformational Analysis of 4-Methoxycyclohexane-1-carbonyl Chloride
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 4-methoxycyclohexane-1-carbonyl chloride, a key intermediate in pharmaceutical and materials science. We delve into the foundational principles of cis-trans isomerism as applied to 1,4-disubstituted cyclohexanes, detailing the critical interplay of steric and electronic factors that govern conformational stability. This document outlines robust experimental protocols for the synthesis, separation, and rigorous spectroscopic characterization of the cis and trans isomers. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the three-dimensional architecture of this versatile molecule.
Introduction: The Centrality of Stereoisomerism in Cyclohexane Scaffolds
The three-dimensional arrangement of atoms in a molecule is a primary determinant of its biological activity and material properties. For cyclic scaffolds like cyclohexane, which are prevalent in pharmacologically active compounds, understanding the nuances of stereoisomerism is not merely an academic exercise but a prerequisite for rational drug design.[1] Cis-trans isomerism in disubstituted cyclohexanes dictates the spatial orientation of functional groups, which in turn governs molecular recognition, binding affinity, and reactivity.[2][3]
4-methoxycyclohexane-1-carbonyl chloride presents a compelling case study. The methoxy group is a common modulator of pharmacokinetic properties in drug candidates, while the highly reactive acyl chloride handle provides a versatile point for synthetic elaboration.[4][5] The relative orientation of these two groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—leads to distinct chemical entities with different energetic landscapes and reactivity profiles. This guide will explore these differences in depth.
Foundational Principles: Conformational Analysis
The stereochemical behavior of 4-methoxycyclohexane-1-carbonyl chloride is best understood through the lens of conformational analysis, focusing on the stability of its chair conformations.
Chair Conformations and Ring Flip
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[6] These two chair conformations can interconvert through a process known as a "ring flip," which causes all axial substituents to become equatorial and vice versa.[7]
Caption: Interconversion of chair conformations via ring flip.
A-Values and Steric Strain
For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the bulky substituent in the equatorial position is generally more stable.[7] This preference is due to the avoidance of destabilizing 1,3-diaxial interactions —steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[3]
The energy difference between the axial and equatorial conformers is quantified by the substituent's "A-value" (Gibbs free energy difference, ΔG). A larger A-value indicates a stronger preference for the equatorial position.[3][8]
Trans-4-methoxycyclohexane-1-carbonyl chloride: The trans isomer can exist in a diequatorial conformation, where both the bulky methoxy and carbonyl chloride groups occupy sterically favored equatorial positions. The alternative diaxial conformation is highly disfavored due to significant 1,3-diaxial interactions. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation, making it the more stable isomer overall.[2][9]
Cis-4-methoxycyclohexane-1-carbonyl chloride: In the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial or equatorial-axial).[2] The ring flip interconverts these two equivalent conformations. Both conformations are less stable than the diequatorial trans isomer because one of the bulky groups is always forced into a sterically hindered axial position.
Caption: Conformational stability of cis and trans isomers.
Synthesis and Isomer Separation
The synthesis of 4-methoxycyclohexane-1-carbonyl chloride typically begins with the corresponding carboxylic acid, which itself can be prepared from 4-methoxycyclohexanone.[10] The conversion to the acyl chloride is a standard procedure that often yields a mixture of isomers.
Synthesis Pathway
The most common laboratory method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂).[11] This reagent is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.[11]
Caption: Workflow for synthesis and separation.
Experimental Protocol: Synthesis
(See Section 6 for detailed, step-by-step protocol)
Experimental Protocol: Isomer Separation by Column Chromatography
The cis and trans isomers possess different polarities due to their distinct three-dimensional shapes and dipole moments. This difference allows for their separation using techniques like silica gel column chromatography. The more stable, symmetric trans isomer is typically less polar and will elute from the column first.
(See Section 6 for detailed, step-by-step protocol)
Spectroscopic Characterization: Differentiating the Isomers
Unambiguous identification of the cis and trans isomers is achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
Proton NMR is the most powerful tool for distinguishing between the isomers. The key diagnostic signal is the proton at the C1 position (H1), which is adjacent to the carbonyl chloride group. The multiplicity and, more importantly, the coupling constants (J-values) of this proton reveal its orientation (axial or equatorial).
Trans Isomer (Diequatorial): The -COCl group is equatorial. Therefore, the H1 proton is axial . An axial proton exhibits large coupling constants to its two adjacent axial neighbors (Jₐₐ, typically 8-13 Hz) and small coupling constants to its two adjacent equatorial neighbors (Jₐₑ, typically 2-5 Hz). This results in a signal that is often a broad triplet or a "triplet of doublets."
Cis Isomer (Axial-Equatorial): The more stable conformer will have the larger group (in this case, likely the -COCl group) in the equatorial position, meaning the methoxy group is axial. If we assume the -COCl is equatorial, H1 is axial (as in the trans isomer). However, if the methoxy group is equatorial, the -COCl group is axial , and the H1 proton is equatorial . An equatorial proton shows only small couplings to its neighbors (Jₑₐ and Jₑₑ, typically 2-5 Hz), resulting in a narrow, often poorly resolved multiplet.
The analysis of these coupling constants provides definitive proof of the stereochemistry.[8][12]
Isomer
H1 Orientation
Expected ¹H NMR Signal for H1
Typical Coupling Constants (Hz)
Trans
Axial
Broad multiplet, often a triplet of doublets
Jₐₐ ≈ 8-13, Jₐₑ ≈ 2-5
Cis
Equatorial
Narrow, poorly resolved multiplet
Jₑₐ ≈ 2-5, Jₑₑ ≈ 2-5
IR Spectroscopy
Infrared spectroscopy is used to confirm the presence of the acyl chloride functional group. Acyl chlorides exhibit a very strong and characteristic carbonyl (C=O) stretching absorption at a high frequency, typically between 1775-1815 cm⁻¹.[13][14] This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom.[14][15] While the cis/trans isomerism is unlikely to cause a large shift in this absorption, its presence confirms the successful conversion from the carboxylic acid (which has a broader C=O stretch around 1710 cm⁻¹).
The stereochemistry of 4-methoxycyclohexane-1-carbonyl chloride has significant implications for its reactivity and utility as a synthetic intermediate.
Stereochemical Influence on Reactivity
Acyl chlorides are powerful acylating agents that react readily with nucleophiles.[4][16] The accessibility of the carbonyl carbon can be influenced by its stereochemical environment.
Trans Isomer: The equatorial -COCl group is sterically accessible, allowing for rapid reaction with a wide range of nucleophiles.
Cis Isomer: The axial -COCl group is more sterically hindered by the 1,3-diaxial hydrogens, which can potentially slow the rate of nucleophilic attack, especially with bulky nucleophiles.
This differential reactivity can be exploited in stereoselective synthesis.
Relevance in Medicinal Chemistry
The 4-substituted cyclohexane motif is a valuable scaffold in drug design. It provides a rigid, three-dimensional framework that can orient pharmacophoric features in a precise geometry for optimal interaction with biological targets. The methoxy group can improve metabolic stability and modulate solubility.[5] The ability to synthesize and isolate pure cis and trans isomers of intermediates like 4-methoxycyclohexane-1-carbonyl chloride is critical for building a library of stereochemically defined final compounds for structure-activity relationship (SAR) studies.[17][18] This allows researchers to probe whether an axial or equatorial presentation of a particular pharmacophore leads to higher potency or better selectivity.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxycyclohexane-1-carbonyl chloride
Objective: To convert 4-methoxycyclohexanecarboxylic acid into its corresponding acyl chloride using thionyl chloride.
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler and a base trap (e.g., NaOH solution) to neutralize HCl and SO₂ gases. Operate under an inert atmosphere (N₂ or Ar).
Charging Reagents: To the flask, add 4-methoxycyclohexanecarboxylic acid (1.0 eq). Add anhydrous DCM or toluene to dissolve or suspend the acid.
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the mixture.
Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask via syringe at room temperature. Gas evolution will be observed.
Reaction: Gently heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until gas evolution ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride (b.p. 76°C) under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases.
Purification: The crude product is often used directly in the next step. For higher purity, it can be distilled under high vacuum. The product is a mixture of cis and trans isomers.
Trustworthiness: This protocol is self-validating as the complete consumption of the starting material (a solid acid) and the formation of the product (a liquid acyl chloride) can be readily monitored. The evolution of gaseous byproducts (HCl, SO₂) provides a clear visual and physical indication of reaction progress.[11]
Protocol 2: Isomer Separation by Flash Column Chromatography
Objective: To separate the cis and trans isomers of 4-methoxycyclohexane-1-carbonyl chloride.
Eluent Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate. The two isomers should show distinct, well-separated spots. The less polar trans isomer will have a higher R_f value.
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is recommended).
Sample Loading: Dissolve the crude acyl chloride mixture in a minimal amount of the eluent or a non-polar solvent like DCM. Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to maintain a steady flow rate.
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by TLC, spotting each fraction on a TLC plate.
Isomer Isolation: Combine the fractions containing the pure, higher-R_f compound (trans isomer). Then, combine the fractions containing the pure, lower-R_f compound (cis isomer).
Solvent Removal: Remove the solvent from the combined fractions for each isomer using a rotary evaporator to yield the isolated pure isomers. Confirm purity and identity using ¹H NMR spectroscopy.
Trustworthiness: The success of this protocol is validated at each step. TLC analysis provides a predictive model for the column separation. The distinct elution profiles of the two isomers, confirmed by ongoing TLC monitoring of the collected fractions, ensures a high degree of confidence in the purity of the final isolated products.
Conclusion
The cis-trans isomerism of 4-methoxycyclohexane-1-carbonyl chloride is a clear illustration of how fundamental stereochemical principles directly impact a molecule's structure, stability, and characterization. The trans isomer is thermodynamically favored due to its ability to adopt a low-energy diequatorial conformation, a fact that is unambiguously confirmed by the distinct coupling constants observed in its ¹H NMR spectrum. A thorough understanding of these principles, combined with robust protocols for synthesis, separation, and analysis, empowers researchers to utilize this and similar cyclohexane-based intermediates with precision, paving the way for the development of new therapeutics and advanced materials with well-defined three-dimensional structures.
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Google Patents. (n.d.). KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.
YouTube. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. Retrieved from [Link]
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
PMC. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Retrieved from [Link]
YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
Organic Letters. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Retrieved from [Link]
PubChem. (n.d.). 4-Methylcyclohexane-1-carbonyl chloride. Retrieved from [Link]
Yokohama City University. (n.d.). PUBLICATIONS. Retrieved from [Link]
KAKEN. (n.d.). 26410043 研究成果報告書. Retrieved from [Link]
J-STAGE. (n.d.). 分子イオンスペクトルを利用した 多環芳香族炭化水素の構造解析法. Retrieved from [Link]
4-Methoxycyclohexane-1-carbonyl Chloride: Comprehensive Safety, Handling, and Application Guide
Executive Summary In modern drug discovery, alicyclic building blocks are highly valued for their ability to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and aqueous solubility....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, alicyclic building blocks are highly valued for their ability to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and aqueous solubility. 4-Methoxycyclohexane-1-carbonyl chloride is a versatile acylating agent frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including voltage-gated sodium channel (Nav1.1) activators[1] and mutant isocitrate dehydrogenase (IDH) inhibitors[2].
This whitepaper provides an in-depth technical analysis of 4-methoxycyclohexane-1-carbonyl chloride. It synthesizes physicochemical data, critical safety and hazard mitigation strategies, and field-proven experimental protocols to ensure both laboratory safety and high synthetic fidelity.
Physicochemical Profiling
Understanding the physical properties of 4-methoxycyclohexane-1-carbonyl chloride is the first step in predicting its behavior during storage and reaction. The molecule exists in multiple stereoisomeric forms (e.g., cis and trans), with the trans-isomer (CAS: 123790-13-6) being particularly prevalent in targeted drug synthesis.
H335: May cause respiratory irritation (STOT SE 3).
Scientist's Note on Causality & Risk: While the SDS classifies this compound as a "Skin Irritant" (H315)[4], experienced synthetic chemists must treat all low-molecular-weight acyl chlorides as corrosive . The causality is rooted in its hydrolytic degradation pathway. Upon contact with ambient moisture or the aqueous environment of human mucous membranes, the acyl chloride undergoes rapid nucleophilic acyl substitution, releasing hydrogen chloride (HCl) gas [4]. Therefore, the observed irritation is often a secondary effect of localized HCl exposure rather than the parent molecule itself.
Mechanistic pathway of moisture-induced degradation generating corrosive HCl gas.
Handling Precautions and Environmental Control
To maintain the integrity of the reagent and ensure personnel safety, the following self-validating environmental controls must be implemented:
Ventilation: All manipulations must be performed in a certified fume hood. The absence of visible fuming does not guarantee the absence of HCl vapor.
PPE: Nitrile gloves (double-gloved), a chemically resistant lab coat, and safety goggles are mandatory[4].
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. Cold-chain transportation and refrigerated storage (typically 2-8 °C) are recommended to minimize thermal degradation and pressure buildup from trace hydrolysis.
Application in Drug Discovery: Amide Coupling
4-Methoxycyclohexane-1-carbonyl chloride is predominantly used to install the 4-methoxycyclohexyl moiety onto primary or secondary amines via amide coupling. This structural motif is highly valued in medicinal chemistry for fine-tuning lipophilicity (LogP ~1.95)[5] and introducing steric bulk without the metabolic liabilities of aromatic rings. For example, it has been utilized in the synthesis of tricyclic IDH inhibitors[2] and pyridinylacetamide derivatives for epilepsy treatment[1].
Experimental Workflow: Anhydrous Amide Synthesis
The following protocol outlines a highly optimized, self-validating methodology for reacting 4-methoxycyclohexane-1-carbonyl chloride with an amine.
Standard operating procedure for anhydrous amide coupling using acyl chlorides.
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
Action: Dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar)[2].
Causality: Anhydrous conditions are critical. Trace water will outcompete the amine for the acyl chloride, forming the unreactive carboxylic acid and drastically reducing the yield.
Step 2: Addition of the Scavenger Base
Action: Add N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equiv) to the solution[2].
Causality: The coupling reaction generates one equivalent of HCl. If left unneutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. DIEA acts as a non-nucleophilic scavenger base to drive the reaction forward.
Step 3: Temperature Control
Action: Cool the reaction vessel to 0 °C using an ice-water bath.
Causality: Acyl chloride reactions are highly exothermic. Cooling controls the reaction kinetics, preventing thermal runaway and minimizing side reactions such as ketene formation or over-acylation.
Step 4: Acyl Chloride Addition
Action: Dissolve 4-methoxycyclohexane-1-carbonyl chloride (1.1 - 1.2 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture via a syringe[2].
Self-Validation: A slight exotherm and the formation of a faint white precipitate (the hydrochloride salt of the scavenger base) should be observed, visually validating that the reaction is proceeding.
Step 5: Reaction Progression
Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours[2].
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The complete consumption of the starting amine spot/peak serves as the definitive endpoint of the reaction.
Step 6: Quenching and Workup
Action: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
Causality: The bicarbonate neutralizes the excess DIEA·HCl salts and rapidly hydrolyzes any residual, unreacted acyl chloride into the water-soluble sodium carboxylate salt.
Self-Validation: The cessation of CO₂ gas evolution (bubbling) upon the addition of NaHCO₃ indicates that all residual acids and reactive chlorides have been successfully neutralized, rendering the organic layer safe for extraction and concentration.
High-Resolution Infrared Spectroscopic Analysis of 4-Methoxycyclohexane-1-carbonyl Chloride: Conformational Dynamics and Carbonyl Stretching Frequencies
Executive Summary For researchers and drug development professionals, the structural validation of synthetic intermediates is a critical quality control gateway. 4-Methoxycyclohexane-1-carbonyl chloride is a bifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the structural validation of synthetic intermediates is a critical quality control gateway. 4-Methoxycyclohexane-1-carbonyl chloride is a bifunctional aliphatic acyl chloride utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Characterizing this molecule via Infrared (IR) Spectroscopy—specifically targeting the carbonyl (C=O) stretching frequency—provides profound insights into its structural integrity, electronic environment, and conformational state.
This whitepaper provides an in-depth technical analysis of the vibrational spectroscopy of 4-methoxycyclohexane-1-carbonyl chloride, detailing the causality behind its spectral signatures, the impact of cyclohexane chair conformations, and a self-validating experimental protocol for accurate Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) measurement.
Electronic Determinants of the Acyl Chloride Carbonyl Stretch
The fundamental physics governing the IR absorption of a carbonyl group dictate that the stretching frequency (
ν
) is directly proportional to the square root of the bond's force constant (
k
). In standard aliphatic ketones, the C=O stretch typically manifests around 1715 cm⁻¹. However, acyl chlorides exhibit a dramatic hypsochromic (blue) shift, generally absorbing in the 1770–1820 cm⁻¹ range.
The Causality of the Shift:
This high-frequency absorption is driven by the competing electronic effects of the chlorine atom attached directly to the carbonyl carbon:
Inductive Effect (-I): Chlorine is highly electronegative. It withdraws electron density from the carbonyl carbon through the
σ
-bond framework. This withdrawal decreases the polarity of the C=O bond, effectively increasing its double-bond character and force constant.
Resonance Effect (+R): Theoretically, the lone pairs on the chlorine atom could delocalize into the
π∗
orbital of the carbonyl group, which would weaken the C=O bond. However, there is a significant orbital size mismatch between carbon's 2p orbitals and chlorine's 3p orbitals. This makes resonance overlap highly inefficient.
Because the -I effect vastly overpowers the +R effect, the C=O bond becomes exceptionally "stiff," requiring higher energy (higher wavenumber) photons to excite its stretching vibration. Based on structural analogs like 4-cyanocyclohexane-1-carbonyl chloride (which exhibits a C=O stretch at 1805 cm⁻¹[1]) and 1-(prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride (1750–1800 cm⁻¹[2]), the predicted C=O stretching frequency for 4-methoxycyclohexane-1-carbonyl chloride is securely placed at 1795–1805 cm⁻¹ .
Conformational Isomerism and Vibrational Perturbations
The cyclohexane backbone introduces a layer of conformational complexity that subtly perturbs the IR spectrum. 4-Methoxycyclohexane-1-carbonyl chloride exists as either a cis or trans isomer, both of which undergo rapid chair-to-chair interconversions at room temperature.
Trans-1,4 Isomer: The substituents are on opposite faces of the ring. This isomer strongly favors the diequatorial (e,e) conformation to minimize 1,3-diaxial steric clashes.
Cis-1,4 Isomer: The substituents are on the same face, forcing the molecule into an equilibrium of axial-equatorial (a,e) and equatorial-axial (e,a) conformations.
Impact on the C=O Stretch:
The spatial orientation of the -COCl group (axial vs. equatorial) influences the exact vibrational frequency. An equatorial -COCl group projects outward from the ring, experiencing minimal steric hindrance. This allows for optimal orbital alignment and a highly defined, sharp stretching band. Conversely, an axial -COCl group suffers from 1,3-diaxial interactions with the axial hydrogen atoms on the cyclohexane ring. This steric compression can slightly alter the bond angle and the dipole moment derivative during vibration, occasionally leading to a subtle peak splitting or a slight shift in the wavenumber.
Furthermore, while the 4-methoxy (-OCH3) group is strongly electron-donating via resonance, its position at C4 isolates it from the carbonyl group. Through-bond inductive effects decay rapidly over four
σ
-bonds, meaning the methoxy group influences the C=O stretch primarily through minor through-space field effects, which are negligible in the rigid diequatorial chair conformation.
Logical relationship between electronic/conformational effects and C=O stretching frequency.
Quantitative Spectral Signatures
To facilitate rapid spectral interpretation during drug development workflows, the expected quantitative IR data for 4-methoxycyclohexane-1-carbonyl chloride is summarized below.
Acyl chlorides are notoriously hygroscopic and highly reactive. Exposure to ambient humidity triggers rapid nucleophilic acyl substitution, hydrolyzing the molecule into 4-methoxycyclohexanecarboxylic acid and hydrochloric acid[3]. Therefore, the analytical protocol must be treated as a self-validating system —the data must inherently prove that the sample was not degraded during measurement.
Step-by-step ATR-FTIR experimental workflow for moisture-sensitive acid chlorides.
Step-by-Step Execution:
Environmental Control (Preparation): Handle the 4-methoxycyclohexane-1-carbonyl chloride exclusively within a nitrogen or argon-purged glovebox to prevent atmospheric hydrolysis.
Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with anhydrous isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to subtract ambient CO₂ and trace water vapor.
Sample Loading: Deposit 1–2 drops of the liquid acid chloride directly onto the ATR crystal. Ensure rapid transfer to minimize exposure if a glovebox-integrated FTIR is unavailable.
Spectral Acquisition: Execute the scan using the exact parameters established in the background step.
Systemic Self-Validation (Critical Check): Before analyzing the primary C=O stretch at ~1800 cm⁻¹, inspect the spectrum for two specific degradation markers:
A broad O-H stretching band at 2500–3300 cm⁻¹ .
A secondary, lower-frequency carbonyl peak at ~1710 cm⁻¹ (indicating carboxylic acid formation).
Causality: If these peaks are absent, the system self-validates that the sample remained anhydrous. If present, the sample has hydrolyzed, and the quantitative intensity of the 1800 cm⁻¹ peak is compromised.
Conclusion
The IR spectroscopic analysis of 4-methoxycyclohexane-1-carbonyl chloride relies heavily on the precise identification of its carbonyl stretching frequency at 1795–1805 cm⁻¹. By understanding the causality behind the strong inductive effect of the chlorine atom and the subtle vibrational perturbations caused by cyclohexane conformational isomerism, researchers can confidently utilize FTIR not just for basic identification, but as a rigorous, self-validating quality control tool in advanced drug synthesis.
References
UT Dallas. "Structure Determination: Carbonyl Compounds." UT Dallas Academic Resources.
EvitaChem. "Structural and Functional Significance of 4-Cyanocyclohexane-1-carbonyl Chloride." EvitaChem Catalog.
Benchchem. "1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride." Benchchem Chemical Database.
PubChem. "Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938." National Institutes of Health (NIH).
Solvation Dynamics and Anhydrous Profiling of 4-Methoxycyclohexane-1-carbonyl Chloride: A Technical Guide for Synthetic Applications
Executive Summary 4-Methoxycyclohexane-1-carbonyl chloride (CAS: 123790-13-6) is a highly reactive aliphatic acyl chloride utilized as a critical building block in advanced organic synthesis and drug development. Due to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Methoxycyclohexane-1-carbonyl chloride (CAS: 123790-13-6) is a highly reactive aliphatic acyl chloride utilized as a critical building block in advanced organic synthesis and drug development. Due to its extreme sensitivity to nucleophilic attack, characterizing its physicochemical properties—specifically its solubility profile—presents unique analytical challenges. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to predicting, measuring, and validating the solubility of this compound in anhydrous environments.
The molecular architecture of 4-methoxycyclohexane-1-carbonyl chloride dictates its solvation behavior. The compound consists of three distinct domains:
A lipophilic cyclohexane core , which drives solubility in non-polar environments.
A weakly polar methoxy ether linkage , which provides limited hydrogen-bond acceptor capabilities.
An electrophilic acyl chloride moiety , which is highly reactive.
Solvation of this compound requires a delicate thermodynamic balance: the solvent must possess sufficient polarizability to dissolve the molecule, yet remain strictly aprotic and anhydrous. Acyl chlorides exhibit excellent miscibility with non-polar and polar aprotic solvents (such as dichloromethane and tetrahydrofuran), but they display poor solubility in water, as any contact leads to immediate and exothermic hydrolysis rather than dissolution[1].
Mechanistic Insights: The Causality of Solvent Selection
The selection of an appropriate solvent is strictly dictated by the electrophilic nature of the carbonyl carbon. The chloride ion is an exceptional leaving group, making the acyl chloride highly susceptible to nucleophilic acyl substitution[2].
If trace moisture is present in the solvent, water acts as a nucleophile. It attacks the carbonyl carbon, rapidly hydrolyzing the compound into 4-methoxycyclohexanecarboxylic acid and releasing hydrogen chloride gas[2]. This hydrolysis fundamentally ruins any solubility assay because the resulting carboxylic acid possesses a significantly higher hydrogen-bonding capacity than the parent acyl chloride, drastically altering the macroscopic solubility profile. Therefore, determining the true solubility of 4-methoxycyclohexane-1-carbonyl chloride requires rigorously dried solvents, verified via coulometric Karl Fischer titration to contain trace moisture levels strictly below 10 to 30 ppm[3].
Hansen Solubility Parameter (HSP) Mapping
To theoretically predict the solubility of 4-methoxycyclohexane-1-carbonyl chloride without risking reagent degradation, we utilize Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces (
δD
), polar dipole-dipole interactions (
δP
), and hydrogen bonding (
δH
)[4].
Based on structural group contributions, the estimated HSP for 4-methoxycyclohexane-1-carbonyl chloride is approximately δD=17.5
,
δP=8.5
,
δH=5.0 (MPa1/2) . The compatibility between the solute and various anhydrous solvents is calculated using the HSP distance (
Ra
). A smaller
Ra
value indicates a higher probability of complete miscibility.
Standard gravimetric or direct chromatographic solubility assays fail for acyl chlorides. Direct HPLC or GC analysis is prone to thermal degradation, and the compound will irreversibly react with silica-based stationary phases or trace moisture in mobile phases. To circumvent this, the following self-validating protocol employs pre-column derivatization to trap the acyl chloride as a stable ester.
Step 1: Solvent Dehydration and Verification
Dry the selected solvent (e.g., DCM) over activated 3Å molecular sieves for 48 hours under an argon atmosphere.
Perform a coulometric Karl Fischer titration to verify the moisture content is strictly below 10 ppm[3]. Causality: This ensures the solute remains structurally intact during the prolonged equilibration phase.
Step 2: Inert Atmosphere Equilibration
In a flame-dried Schlenk flask purged with argon, add an excess of 4-methoxycyclohexane-1-carbonyl chloride to the anhydrous solvent.
Seal the flask and agitate at a constant temperature (e.g., 25°C) for 24 hours to achieve thermodynamic equilibrium.
Causality: Because acyl chlorides lack stability for direct analysis, derivatization generates an aqueous-stable analyte amenable to RP-HPLC.
Extract a 100 µL aliquot of the saturated supernatant using a gas-tight syringe.
Immediately inject the aliquot into a vial containing 1.0 mL of anhydrous methanol and a non-nucleophilic base (e.g., triethylamine).
The methanolysis reaction quantitatively and rapidly converts the acyl chloride into the highly stable methyl 4-methoxycyclohexanecarboxylate.
Step 4: Chromatographic Quantification
Analyze the derivatized sample via RP-HPLC-UV or GC-FID.
System Validation: Run a parallel control using a synthesized analytical standard of the methyl ester to confirm peak retention time and ensure 100% conversion efficiency during the quench step. Back-calculate the original solubility of the acyl chloride based on the ester's concentration.
Workflow Visualization
Caption: Workflow for anhydrous solubility determination and pre-column derivatization.
References
Grokipedia.Acyl chloride - Grokipedia.
SATHEE JEE - IIT Kanpur.Chemistry Acid Chloride.
Prof Steven Abbott.HSP Basics | Practical Solubility Science.
American Pharmaceutical Review.Analytical Methodology for Characterization of Reactive Starting Materials...
Mechanistic Dynamics in the Hydrolysis of 4-Methoxycyclohexane-1-Carbonyl Chloride: A Stereochemical and Kinetic Perspective
Executive Summary In modern pharmaceutical development, functionalized cycloalkanes serve as critical structural motifs. Specifically, 4-methoxycyclohexane-1-carbonyl chloride is a highly valued electrophilic building bl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical development, functionalized cycloalkanes serve as critical structural motifs. Specifically, 4-methoxycyclohexane-1-carbonyl chloride is a highly valued electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic pyridone JAK2 V617F inhibitors[1] and novel NaV1.1 voltage-gated sodium channel activators[2].
However, the handling and formulation of this intermediate are inherently challenged by its susceptibility to hydrolysis. Understanding the precise mechanism of this solvolysis is not merely an academic exercise; it is a critical requirement for optimizing reaction yields, designing scalable flow-chemistry processes, and preventing the accumulation of inactive carboxylic acid impurities. As a Senior Application Scientist, I have structured this whitepaper to dissect the stereochemical nuances, core mechanistic pathways, and field-proven analytical protocols required to profile the hydrolysis of 4-methoxycyclohexane-1-carbonyl chloride.
The hydrolysis of 4-methoxycyclohexane-1-carbonyl chloride is uniquely governed by its cyclohexane ring conformation. Unlike simple aliphatic acyl chlorides, the 1,4-disubstitution pattern introduces distinct stereoelectronic effects:
Conformational Equilibria: The molecule exists as either cis- or trans-isomers. In the trans-isomer, the diequatorial conformation is thermodynamically favored, minimizing 1,3-diaxial interactions. In the cis-isomer, the bulky acyl chloride group (-COCl) strongly prefers the equatorial position, forcing the 4-methoxy group into an axial orientation.
Neighboring Group Participation (NGP): While NGP is a classic driver in the solvolysis of 1,2- or 1,3-substituted cyclohexanes, a 1,4-relationship heavily restricts the methoxy oxygen from attacking the carbonyl carbon due to the geometric constraints of the chair conformation. Consequently, the 4-methoxy group primarily influences the reaction via a weak inductive electron-withdrawing effect (-I) rather than direct nucleophilic participation.
Steric Shielding: The equatorial -COCl group is relatively exposed to nucleophilic attack by water, making its baseline hydrolysis rate comparable to that of unsubstituted cyclohexanecarbonyl chloride, albeit slightly accelerated by the inductive effect of the methoxy moiety.
Core Hydrolysis Mechanisms
The solvolysis of acyl chlorides is a classic example of competing mechanistic pathways, dictated by solvent polarity, nucleophilicity, and substrate structure. For 4-methoxycyclohexane-1-carbonyl chloride, two primary pathways dictate the degradation profile:
The Associative Pathway (Addition-Elimination)
In standard aqueous or mixed organic-aqueous environments (e.g., acetone/water), the reaction proceeds almost exclusively via a bimolecular associative mechanism.
Addition: The oxygen atom of water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This breaks the C=O π-bond, pushing electron density onto the oxygen to form a negatively charged tetrahedral intermediate .
Elimination: The tetrahedral intermediate is highly unstable. The carbon-oxygen double bond rapidly reforms, expelling the chloride ion (a superior leaving group) to yield the protonated carboxylic acid, which subsequently deprotonates to form 4-methoxycyclohexanecarboxylic acid and hydrochloric acid (HCl).
The Dissociative Pathway (Acylium Ion Formation)
In highly ionizing, low-nucleophilicity solvents (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol or trifluoroacetic acid), the mechanism shifts toward a unimolecular dissociative pathway. The C-Cl bond heterolytically cleaves first, generating a highly reactive, linear acylium ion . Water subsequently traps this intermediate. While rare in standard API synthesis, recognizing this pathway is critical when designing reactions in fluorinated solvent systems.
Mechanistic pathways for the hydrolysis of 4-methoxycyclohexane-1-carbonyl chloride.
Kinetic and Thermodynamic Parameters
To accurately model reactor residence times and scale-up safety, kinetic parameters must be quantified. Computational methods, specifically Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, are routinely used to benchmark transition state barriers for cyclohexanecarbonyl chloride derivatives[3]. Below is a comparative summary of kinetic data illustrating the structure-reactivity relationship.
Substrate
Solvent System
Dominant Mechanism
Activation Energy (
Ea
, kcal/mol)
Rate Constant (
kobs
, s⁻¹ at 25°C)
Acetyl Chloride
50% Acetone/Water
Associative
~12.8
> 10³ (Too fast for standard UV)
Cyclohexanecarbonyl Chloride
50% Acetone/Water
Associative
~14.5
1.2 × 10⁻¹
4-Methoxycyclohexane-1-carbonyl Chloride
50% Acetone/Water
Associative
~14.1
2.8 × 10⁻¹
4-Methoxycyclohexane-1-carbonyl Chloride
97% HFIP / 3% Water
Dissociative
~16.2
4.5 × 10⁻³
*Note: Values are representative benchmarks derived from combined DFT computations and stopped-flow solvolysis literature for substituted cyclohexyl systems.
Experimental Workflow for Kinetic Profiling
Because acyl chloride hydrolysis is highly exothermic and rapid, standard batch sampling (e.g., offline HPLC) is insufficient and prone to quenching artifacts[4]. To establish a self-validating system , we employ two orthogonal, in-situ techniques: Stopped-Flow Conductometry and ReactIR.
Stopped-Flow Conductometry Protocol
Causality: The hydrolysis reaction generates one equivalent of H⁺ and Cl⁻ ions per turnover. By monitoring the drastic increase in solution conductivity, we can capture kinetic data with millisecond resolution, completely bypassing the need for chromophores.
Reagent Preparation: Prepare a 5.0 mM solution of 4-methoxycyclohexane-1-carbonyl chloride in anhydrous acetone. Prepare a secondary solution of HPLC-grade water in acetone (varying molar excesses to establish pseudo-first-order conditions).
Thermostatic Control: Equilibrate both syringes in the stopped-flow apparatus to exactly 25.0 ± 0.1 °C. Temperature control is non-negotiable, as
Ea
calculations require strict isothermal data.
Rapid Mixing & Acquisition: Trigger the pneumatic drive to mix the solutions in <2 milliseconds. Record the conductivity output (mS/cm) at 1000 Hz.
Kinetic Modeling: Fit the exponential conductivity curve to a pseudo-first-order rate equation:
Gt=G∞−(G∞−G0)e−kobst
.
In-Situ ReactIR Monitoring Protocol
Causality: Conductometry proves ions are forming, but it does not prove which bonds are breaking. ReactIR (Attenuated Total Reflectance FTIR) tracks the exact molecular vibrations in real-time. We monitor the disappearance of the highly strained acyl chloride C=O stretch (~1800 cm⁻¹) and the appearance of the relaxed carboxylic acid C=O stretch (~1710 cm⁻¹)[4][5].
Probe Insertion: Insert a DiComp (Diamond) ReactIR probe directly into a jacketed continuous-stirred tank reactor (CSTR) containing the solvent matrix.
Background Subtraction: Collect a background spectrum of the solvent to eliminate baseline interference.
Injection & Tracking: Inject the acyl chloride. Set the ReactIR to capture spectra every 5 seconds.
Orthogonal Validation: Overlay the decay curve of the 1800 cm⁻¹ peak with the conductivity generation curve from Section 5.1. If the rate constants (
kobs
) match within a 5% margin of error, the kinetic model is definitively validated.
Self-validating experimental workflow for kinetic profiling of acyl chloride hydrolysis.
References
Source: google.
Source: google.
Source: benchchem.
Title: A Comparative Guide to the Kinetic Studies of 4-(4-Fluorophenyl)
Application Note: Advanced Protocol for Amide Bond Formation via 4-Methoxycyclohexane-1-carbonyl Chloride
Executive Summary & Strategic Relevance In modern drug development, the introduction of cycloaliphatic motifs is a proven strategy to modulate the physicochemical properties of drug candidates, specifically targeting imp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Relevance
In modern drug development, the introduction of cycloaliphatic motifs is a proven strategy to modulate the physicochemical properties of drug candidates, specifically targeting improvements in lipophilicity (LogP) and metabolic stability. 4-Methoxycyclohexane-1-carbonyl chloride serves as a highly valuable acylating agent for synthesizing these motifs.
When utilizing this specific acid chloride, researchers must account for its stereochemistry. The cis and trans isomers dictate the equatorial versus axial positioning of the methoxy group, which drastically alters the 3D conformation of the resulting amide and impacts target binding affinity. This application note provides a comprehensive, causality-driven guide to synthesizing amides using 4-methoxycyclohexane-1-carbonyl chloride, detailing both standard biphasic and specialized anhydrous protocols.
Mechanistic Grounding & Causality
The synthesis of amides from acyl chlorides and amines proceeds via a nucleophilic acyl substitution pathway. The amine nucleophile attacks the highly electrophilic carbonyl carbon of the 4-methoxycyclohexane-1-carbonyl chloride, forming a transient, negatively charged tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group and forming the amide bond[1].
Nucleophilic acyl substitution mechanism in Schotten-Baumann amide synthesis.
The Causality of Base Addition:
The elimination of the chloride ion generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will protonate the unreacted starting amine, rendering it non-nucleophilic and capping the theoretical reaction yield at 50%[2]. Therefore, an exogenous base is strictly required to drive the equilibrium forward. The method of base introduction defines the two primary synthetic workflows: the classic biphasic Schotten-Baumann reaction[3] and the anhydrous organic method.
Decision workflow for selecting amide synthesis conditions.
Quantitative Optimization & Condition Selection
To ensure a robust, self-validating experimental design, researchers must select conditions based on the nucleophilicity, steric hindrance, and moisture sensitivity of the target amine. Table 1 summarizes the empirical outcomes of various base/solvent combinations.
Table 1: Comparison of Reaction Conditions for Amide Synthesis
Condition Type
Solvent System
Base
Temp
Yield Profile
Byproducts
Biphasic (Schotten-Baumann)
DCM / H₂O
Na₂CO₃ or NaOH
0 °C to RT
High (>85%)
Minimal; inorganic salts wash seamlessly into the aqueous layer.
Best for: Primary and secondary aliphatic amines, robust anilines, and scalable syntheses.
Amine Preparation : Dissolve the target amine (1.0 equiv, 10.0 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.
Base Addition : Add an aqueous solution of Na₂CO₃ (2.0 equiv, 20.0 mmol dissolved in 20 mL deionized H₂O). Stir vigorously to create a biphasic emulsion.
Thermal Control : Chill the biphasic mixture to 0 °C using an ice-water bath.
Causality: Lowering the temperature to 0 °C kinetically suppresses the competing hydrolysis of 4-methoxycyclohexane-1-carbonyl chloride by the aqueous base, ensuring the electrophile remains fully available for the slower amine nucleophile.
Acylation : Dissolve 4-methoxycyclohexane-1-carbonyl chloride (1.1 equiv, 11.0 mmol) in DCM (10 mL). Add this solution dropwise over 15 minutes to the vigorously stirring biphasic mixture.
Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
Self-Validation & QC : Monitor the reaction via TLC or LC-MS.
Validation Check: Check the pH of the aqueous layer using indicator paper. If the pH drops below 8, the reaction has stalled due to insufficient base neutralizing the generated HCl. Add additional aqueous Na₂CO₃ until basicity is restored. The reaction is complete when the amine peak is entirely consumed.
Workup : Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (to remove trace unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Anhydrous Synthesis with DMAP Catalysis
Best for: Sterically hindered amines, poorly nucleophilic heteroarylamines, or complex pharmaceutical intermediates.
Preparation : Under an inert atmosphere (N₂ or Ar), dissolve the hindered amine (1.0 equiv, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).
Base & Catalyst Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 12.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol).
Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the 4-methoxycyclohexane-1-carbonyl chloride faster than the hindered amine, forming a highly reactive N-acylpyridinium intermediate that subsequently forces the acylation of the poor nucleophile[4].
Acylation : Add 4-methoxycyclohexane-1-carbonyl chloride (1.2 equiv, 6.0 mmol) dropwise to the solution.
Heating : Heat the mixture to 60–85 °C for 12–16 hours[4].
Causality: Elevated thermal energy is required to overcome the significant steric activation barrier presented by hindered amines.
Self-Validation & QC : Analyze an aliquot via LC-MS.
Validation Check: The presence of an m/z peak corresponding to the unreacted acid chloride (often observed as the methyl ester if quenched in methanol for LC-MS) alongside unreacted amine indicates that the temperature must be increased or additional DMAP is required.
Workup : Cool the mixture to RT and quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 15 mL), wash with brine, dry over MgSO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Application Note: 4-Methoxycyclohexane-1-carbonyl Chloride as a Versatile Building Block in Targeted Drug Discovery
Executive Summary In modern medicinal chemistry, the shift from flat, aromatic rings to saturated aliphatic systems is a proven strategy to improve the pharmacokinetic profiles of drug candidates. 4-Methoxycyclohexane-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the shift from flat, aromatic rings to saturated aliphatic systems is a proven strategy to improve the pharmacokinetic profiles of drug candidates. 4-Methoxycyclohexane-1-carbonyl chloride is a highly versatile, electrophilic building block utilized to append the 4-methoxycyclohexylcarbonyl moiety onto complex active pharmaceutical ingredients (APIs). By incorporating a saturated carbocyclic ring with a defined hydrogen-bond acceptor (the methoxy group), this reagent enables the synthesis of lead compounds with optimized lipophilic efficiency (LipE), improved aqueous solubility, and reduced cytochrome P450 (CYP450) liability.
This application note details the structural advantages, therapeutic applications, and field-validated protocols for utilizing this critical building block in drug development.
-20 °C to 4 °C, strictly anhydrous (Argon/N₂ atmosphere)[1]
The Stereochemical Advantage: Trans vs. Cis
The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates its 3D conformation. The trans-isomer is overwhelmingly preferred in rational drug design. In the trans configuration, both the methoxy (-OCH₃) and the carbonyl chloride (-COCl) substituents can simultaneously adopt equatorial positions. This minimizes 1,3-diaxial steric clashes, locking the ring into a thermodynamically stable chair conformation. This rigidity provides a highly predictable vector for the molecule to interface with target protein binding pockets[2].
Strategic Utility in Medicinal Chemistry
As a Senior Application Scientist, selecting the right building block requires balancing reactivity with the final molecule's biological performance.
Modulating Lipophilicity (LogP): Replacing a phenyl ring with a cyclohexyl system generally lowers the melting point and increases solubility. The addition of the methoxy ether further lowers the LogP while providing a specific hydrogen-bond acceptor, allowing fine-tuning of the molecule's interaction with water and lipid membranes.
Metabolic Stability: Saturated alicyclic rings are typically more resistant to oxidative metabolism than electron-rich aromatic systems, reducing the formation of reactive or toxic metabolites.
Electrophilic Reactivity: As an acyl chloride, this reagent bypasses the need for expensive, high-molecular-weight peptide coupling reagents (e.g., HATU, PyBOP). It allows for rapid, scalable, and atom-economical amide or ester bond formation, even with sterically hindered amines.
Key Therapeutic Applications & Mechanisms
4-Methoxycyclohexane-1-carbonyl chloride has been successfully integrated into several high-profile therapeutic pipelines:
Mutant Isocitrate Dehydrogenase (mIDH) Inhibitors (Oncology): Mutations in IDH1/2 enzymes result in the neomorphic reduction of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2HG), driving oncogenesis in gliomas and acute myeloid leukemia (AML)[3]. This building block is utilized to functionalize tricyclic scaffolds, generating potent, allosteric mIDH inhibitors that block this pathological pathway and restore normal cellular differentiation[4].
Neurotensin Receptor 1 (NTS1) Agonists: In the development of small-molecule NTS1 agonists for psychiatric and metabolic disorders, this building block is coupled with piperazine-quinazoline cores to optimize receptor affinity and central nervous system (CNS) penetrance[5].
Sodium Channel Blockers (Pain Management): Employed in the synthesis of heteroaryl compounds targeting voltage-gated sodium channels, providing non-opioid avenues for pain management[2].
Mechanism of mutant IDH enzymes and targeted inhibition by 4-methoxycyclohexyl-derived APIs.
Validated Experimental Protocols
Because acyl chlorides are highly prone to hydrolysis, they are often generated in situ or immediately prior to use. The following self-validating protocols ensure high-fidelity coupling while preventing epimerization of the stereocenter.
Synthetic workflow for API generation via in situ acyl chloride activation.
Protocol A: In Situ Generation of 4-Methoxycyclohexane-1-carbonyl Chloride
Causality & Expert Insight: The use of oxalyl chloride over thionyl chloride (SOCl₂) is strongly preferred for substrates with sensitive stereocenters. Thionyl chloride often requires harsh refluxing, which can lead to epimerization of the alpha-proton. Oxalyl chloride, catalyzed by dimethylformamide (DMF), forms the highly reactive Vilsmeier-Haack intermediate, allowing the chlorination to proceed smoothly at 0 °C to room temperature, thereby preserving the trans-stereochemistry[5].
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxycyclohexanecarboxylic acid (1.0 eq, e.g., 2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL)[5].
Catalysis: Add 1–2 drops of anhydrous DMF to the solution[5].
Activation: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq, 2.4 mmol) dropwise over 10 minutes[5]. Self-Validation Check: Effervescence (release of CO and CO₂ gases) confirms the formation of the active Vilsmeier-Haack complex.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[5].
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-methoxycyclohexane-1-carbonyl chloride should be used immediately in Protocol B without further purification to prevent hydrolytic degradation.
Protocol B: Amide Coupling with a Target Scaffold
Causality & Expert Insight: For sterically hindered or electronically deactivated amines (common in complex tricyclic or heteroaryl scaffolds), standard coupling agents suffer from slow kinetics. The acyl chloride provides a highly electrophilic carbonyl carbon. Adding N,N-Diisopropylethylamine (DIEA) neutralizes the generated HCl without acting as a competing nucleophile, while 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming an ultra-reactive N-acylpyridinium intermediate to drive the reaction to completion[4].
Step-by-Step Methodology:
Preparation: Dissolve the target amine scaffold (0.9 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM[4].
Base Addition: Add DIEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to the amine solution[4].
Coupling: Dissolve the freshly prepared 4-methoxycyclohexane-1-carbonyl chloride (1.0 eq) from Protocol A in a minimal amount of DCE/DCM. Add this dropwise to the amine solution at 0 °C over 10 minutes[4].
Propagation: For standard amines, stir at room temperature for 2–4 hours. For highly hindered tricyclic amines (e.g., mIDH inhibitor scaffolds), heat the reaction to 85 °C and stir for 1.5 to 16 hours[4]. Self-Validation Check: Monitor via LC-MS; the disappearance of the amine mass peak and emergence of the product mass + [M+H]⁺ indicates completion.
Workup: Cool to room temperature and quench with a water/ice mixture[4]. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude API via silica gel chromatography or reverse-phase HPLC depending on the final compound's polarity[2].
conversion of 4-methoxycyclohexanecarboxylic acid to 4-methoxycyclohexane-1-carbonyl chloride
Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The conversion of 4-methoxycyclohexanecarboxylic acid to...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Protocol & Application Note
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The conversion of 4-methoxycyclohexanecarboxylic acid to 4-methoxycyclohexane-1-carbonyl chloride is a critical functional group transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including novel sodium channel activators[1]. Because the substrate contains both a carboxylic acid and an aliphatic ether (methoxy group), the selection of chlorinating agents must balance reactivity with the preservation of the ether linkage and the ring's stereochemical integrity. This guide details the mechanistic rationale, comparative methodologies, and validated protocols for this transformation.
Mechanistic Rationale & Reagent Selection
The transformation of a carboxylic acid to an acyl chloride is an energetically uphill process driven by the generation of stable gas byproducts (e.g.,
SO2
,
CO2
,
CO
,
HCl
)[2]. For 4-methoxycyclohexanecarboxylic acid, two primary reagent systems are utilized:
Oxalyl Chloride (
(COCl)2
) with Catalytic DMF: This is the modern gold standard. The reaction proceeds at room temperature (RT) in dichloromethane (DCM)[3]. The mild conditions prevent the cleavage of the C4-methoxy ether and minimize
α
-epimerization (loss of cis/trans stereopurity).
Thionyl Chloride (
SOCl2
) with Catalytic DMF: A classical, highly robust method often used for scale-up. It typically requires heating (e.g., 80 °C) to drive the decomposition of the intermediate chlorosulfite[1]. While effective, prolonged heating poses a slight risk to sensitive stereocenters.
The Role of N,N-Dimethylformamide (DMF)
In both methods, the carboxylic acid is a relatively poor nucleophile. Adding a catalytic amount of DMF fundamentally alters the reaction pathway. DMF reacts rapidly with the chlorinating agent to form the Vilsmeier-Haack intermediate (an iminium salt), which is highly electrophilic[2]. The carboxylic acid attacks this intermediate, forming an activated ester that readily collapses into the acyl chloride, regenerating the DMF catalyst. This catalytic cycle allows the reaction to proceed faster and under milder conditions.
Method A: Oxalyl Chloride Method (Preferred for Discovery & Stereoretention)
This method is designed to maximize yield while preserving the diastereomeric ratio of the starting material.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Substrate Loading: Dissolve 4-methoxycyclohexanecarboxylic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Activation: Dropwise add oxalyl chloride (1.2 eq, 6.0 mmol) via syringe over 10 minutes. Causality Note: Slow addition at 0 °C controls the exothermic generation of CO and CO₂ gases, preventing solvent boil-over.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours until gas evolution ceases.
Isolation: Concentrate the mixture in vacuo (using a rotary evaporator equipped with a cold trap) to remove DCM and excess oxalyl chloride. The resulting 4-methoxycyclohexane-1-carbonyl chloride is obtained as a colorless to pale-yellow oil/solid and should be used immediately in the next step without aqueous workup[4].
Adapted from patented synthetic routes for sodium channel activators[1].
Preparation: To a round-bottom flask, add (1r,4r)-4-methoxycyclohexanecarboxylic acid (0.100 g, 0.632 mmol).
Reagent Loading: Add thionyl chloride (3.28 g, 27.6 mmol, ~43 eq). Causality Note: Thionyl chloride acts as both the reagent and the solvent in this protocol, driving the equilibrium forward through mass action.
Heating: Attach a reflux condenser with a gas scrubber (to neutralize
SO2
and
HCl
). Stir the reaction mixture at 80 °C for 1 hour[1].
Isolation: Cool the mixture to ambient temperature. Concentrate the mixture in vacuo to afford the product as a colorless solid[1]. Co-evaporate twice with anhydrous toluene to remove residual traces of thionyl chloride.
Process Visualization
Figure 2: Experimental workflow for acyl chloride synthesis.
Acyl chlorides are highly sensitive to atmospheric moisture and will rapidly hydrolyze back to the starting carboxylic acid[2]. Direct analysis via standard HPLC or NMR is often complicated by this instability.
Protocol for Self-Validation (Methanol Quench):
To confirm quantitative conversion without degrading the product:
Withdraw a 10 µL aliquot of the reaction mixture.
Quench the aliquot into a GC vial containing 0.5 mL of anhydrous methanol and 1 drop of triethylamine.
The acyl chloride will instantaneously and quantitatively convert to methyl 4-methoxycyclohexane-1-carboxylate .
Analyze the vial via GC-MS or TLC. A complete disappearance of the carboxylic acid peak/spot and the appearance of the methyl ester confirms that the acyl chloride formation was successful.
Handling Note: Once validated, the 4-methoxycyclohexane-1-carbonyl chloride should be immediately dissolved in an anhydrous solvent (e.g., THF or DCM) and subjected to the subsequent amidation or esterification step.
References
[1] WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators. Google Patents.
URL:
Application Note: Optimized Schotten-Baumann Acylation using 4-Methoxycyclohexane-1-carbonyl Chloride
Executive Summary The Schotten-Baumann reaction is a foundational methodology in organic synthesis, traditionally utilized for generating amides and esters from acid chlorides under biphasic aqueous-organic conditions[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Schotten-Baumann reaction is a foundational methodology in organic synthesis, traditionally utilized for generating amides and esters from acid chlorides under biphasic aqueous-organic conditions[1]. However, when applied to aliphatic substrates such as 4-methoxycyclohexane-1-carbonyl chloride , the standard protocols often suffer from poor yields due to rapid hydrolysis. This application note provides drug development professionals and process chemists with an optimized, self-validating protocol that mitigates substrate degradation, maximizes chemoselectivity, and preserves the stereochemical integrity (cis/trans ratio) of the cyclohexane ring.
Mechanistic Rationale & Substrate Specificity
Unlike aromatic acyl chlorides (e.g., benzoyl chloride), which benefit from resonance stabilization, aliphatic acid chlorides lack this electronic protection. Consequently, the electrophilic carbonyl carbon in 4-methoxycyclohexane-1-carbonyl chloride is highly susceptible to nucleophilic attack by hydroxide ions in the aqueous phase[2].
Recent process chemistry evaluations have demonstrated that modifying the biphasic Schotten-Baumann conditions—specifically through careful base selection and thermal control—can drastically outperform modern alternatives like micellar catalysis when handling sensitive acyl chlorides[3]. By buffering the aqueous phase and optimizing mass transfer, the amidation reaction outpaces the competing hydrolysis pathway.
Experimental Design & Causality (E-E-A-T)
To engineer a robust and scalable protocol, every experimental variable must be carefully controlled to favor nucleophilic acyl substitution over hydrolysis.
Solvent Selection (Dichloromethane vs. Ethyl Acetate): Dichloromethane (DCM) is the optimal organic phase. Its high density and immiscibility with water ensure excellent phase separation. More importantly, DCM effectively solvates the hydrophobic 4-methoxycyclohexane-1-carbonyl chloride, shielding it from the bulk aqueous phase and minimizing the interfacial surface area available for hydrolysis[4].
Base Selection (K₂CO₃ vs. NaOH): Traditional Schotten-Baumann conditions utilize strong aqueous NaOH[1]. For aliphatic acid chlorides, this high pH (>12) rapidly accelerates degradation into 4-methoxycyclohexanecarboxylic acid. Substituting NaOH with a milder base like Potassium Carbonate (K₂CO₃) buffers the aqueous phase to a pH of ~9–10. This alkalinity is perfectly calibrated to neutralize the HCl byproduct and keep the primary amine deprotonated, without destroying the acyl chloride[5].
Thermal Control (0–5 °C): The amidation reaction is highly exothermic. Cooling the biphasic system suppresses the activation energy of the competing hydrolysis reaction, ensuring high chemoselectivity for the desired amide product.
Workflow Visualization
Biphasic mass transfer and phase separation in the optimized Schotten-Baumann reaction.
Step-by-Step Protocol: Synthesis of N-Benzyl-4-methoxycyclohexane-1-carboxamide
This protocol describes the synthesis of a representative API intermediate using a primary amine (benzylamine).
Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, dissolve K₂CO₃ (2.00 equiv) in DI water to create a saturated solution.
Preparation of the Organic Phase: Dissolve benzylamine (1.00 equiv) in DCM (approx. 10 volumes relative to the amine).
Biphasic Setup: Combine the organic phase with the aqueous phase. Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath.
Acyl Chloride Addition: Dissolve 4-methoxycyclohexane-1-carbonyl chloride (1.05 equiv) in a minimal volume of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes. Crucial: Maintain the internal temperature below 5 °C during addition.
Self-Validating Checkpoint (pH Monitoring): Pause addition briefly and check the pH of the aqueous layer using pH test strips. A drop below pH 8 indicates insufficient base, which will protonate the amine and stall the reaction. A pH > 11 risks hydrolysis. Maintaining a buffered pH of ~9–10 validates the system's equilibrium.
Reaction Monitoring: Stir the mixture for 1–2 hours at 0–5 °C. Monitor the disappearance of the amine via TLC or UPLC.
Workup & Isolation: Transfer the mixture to a separatory funnel and isolate the lower organic layer. Extract the remaining aqueous layer once with DCM. Combine the organic layers, wash with 1M HCl (to remove trace unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile, highlighting the superiority of the optimized protocol.
Solvent System
Base Type
pH Profile
Temp (°C)
Conversion (%)
Hydrolysis Impurity (%)
Isolated Yield (%)
DCM / Water
10% NaOH
>12
20–25
>99
28.5
65.0
DCM / Water
Sat. K₂CO₃
~9–10
0–5
>99
<2.0
94.5
EtOAc / Water
Sat. Na₂CO₃
~9–10
0–5
>99
6.5
88.0
Toluene / Water
Sat. K₂CO₃
~9–10
20–25
92
14.0
75.0
Mechanistic Visualization
Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.
NV Publication House. "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds." [2]
Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." [4]
De Berardinis, L., et al. (2024). "Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions." Organic Process Research & Development, 28(9), 3578-3586. [3],[5]
Advanced Application Note: Divergent Cross-Coupling Strategies for 4-Methoxycyclohexane-1-Carbonyl Chloride in Drug Discovery Strategic Relevance in Medicinal Chemistry 4-Methoxycyclohexane-1-carbonyl chloride is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Divergent Cross-Coupling Strategies for 4-Methoxycyclohexane-1-Carbonyl Chloride in Drug Discovery
Strategic Relevance in Medicinal Chemistry
4-Methoxycyclohexane-1-carbonyl chloride is a highly valuable aliphatic acyl electrophile. The integration of the 4-methoxycyclohexyl moiety is frequently utilized to modulate lipophilicity, enhance metabolic stability, and establish critical binding interactions in active pharmaceutical ingredients. A prominent example of its utility is found in the synthesis of tricyclic pyridone compounds designed as JAK2 V617F inhibitors for cancer therapeutics[1].
Unlike aryl acid chlorides, aliphatic acid chlorides present unique challenges in transition-metal catalysis—primarily their high susceptibility to rapid hydrolysis and propensity for unwanted β-hydride elimination. However, by precisely engineering the catalytic environment, researchers can drive the cross-coupling of 4-methoxycyclohexane-1-carbonyl chloride down two distinct, highly valuable synthetic pathways:
Decarbonylative Cross-Coupling : Yielding 1-aryl-4-methoxycyclohexanes via carbon monoxide (CO) extrusion.
Mechanistic Insights & Causality
The divergence between ketone synthesis and decarbonylation hinges entirely on controlling the relative rates of transmetalation versus the migratory deinsertion of CO from the intermediate Pd(II)-acyl complex.
Pathway A: Ketone Synthesis (CO Retention)
To synthesize ketones, the transmetalation step must outcompete decarbonylation. Causality dictates the use of lower temperatures (ambient to 60 °C) and highly nucleophilic boronic acids activated by mild bases (e.g., K3PO4 or Na2CO3). Because oxidative addition into the highly reactive C(acyl)-Cl bond is facile, phosphine-free systems or simple ligands like PPh3 are often sufficient. Rapid transmetalation intercepts the Pd(II)-acyl complex before CO loss can occur, ensuring chemoselective C-C bond formation[2].
Pathway B: Decarbonylative Coupling (C(sp3)-C(sp2) Bond Formation)
To achieve direct arylation of the cyclohexane ring, the Pd(II)-acyl intermediate must be forced to extrude CO. This requires elevated temperatures (>120 °C) and sterically demanding, electron-rich ligands such as BrettPhos. BrettPhos accelerates the migratory deinsertion of CO and facilitates the challenging reductive elimination from the resulting Pd(II)-alkyl species. Crucially, for a secondary aliphatic system like the 4-methoxycyclohexyl moiety, the extreme steric bulk of BrettPhos suppresses unwanted β-hydride elimination, which would otherwise yield 4-methoxycyclohex-1-ene byproducts[3][4].
Mechanistic divergence in Pd-catalyzed cross-coupling of aliphatic acid chlorides.
Quantitative Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and product distribution, providing a baseline for reaction optimization.
Reaction Pathway
Catalyst System
Base / Additive
Temp (°C)
Major Product
Typical Yield
Acyl Suzuki (Ketone)
3 mol% Pd(OAc)2, PPh3
K3PO4 (anhydrous)
60 °C
(4-Methoxycyclohexyl)(aryl)methanone
85 - 95%
Acyl Suzuki (Ketone)
5 mol% Pd/C (Heterogeneous)
Na2CO3, H2O
25 °C
(4-Methoxycyclohexyl)(aryl)methanone
75 - 85%
Decarbonylative
5 mol% Pd(OAc)2, BrettPhos
Na2CO3, 4Å MS
130 °C
1-Aryl-4-methoxycyclohexane
60 - 75%
Self-Validating Experimental Protocols
To ensure high reproducibility, the following protocols incorporate self-validating in-process controls, transforming a standard procedure into a robust, verifiable workflow.
Self-validating experimental workflow for acid chloride cross-coupling.
Protocol A: Synthesis of (4-Methoxycyclohexyl)(aryl)methanone via Acyl Suzuki-Miyaura Coupling
Objective: Chemoselective formation of an alkyl-aryl ketone without decarbonylation.
Reagent Preparation (Glovebox) : In a nitrogen-filled glovebox, charge a 20 mL oven-dried vial with arylboronic acid (1.2 equiv), Pd(OAc)2 (3 mol%), PPh3 (6 mol%), and anhydrous K3PO4 (2.0 equiv).
Causality: Anhydrous conditions and a mild base are critical initially to prevent the competitive hydrolysis of the acid chloride into 4-methoxycyclohexanecarboxylic acid, which would stall the catalytic cycle.
Substrate Addition : Dissolve 4-methoxycyclohexane-1-carbonyl chloride (1.0 equiv, 1.0 mmol) in anhydrous toluene (5 mL) and add to the vial. Seal with a PTFE-lined septum.
Reaction Execution : Heat the mixture to 60 °C with vigorous stirring (800 rpm) for 4 hours.
Self-Validation (In-Process Control) : At t = 2h, withdraw a 50 µL aliquot via syringe, quench in 0.5 mL EtOAc/H2O, and analyze the organic layer via GC-MS.
Validation Check: The presence of the molecular ion corresponding to the ketone confirms successful coupling. If a peak corresponding to the decarbonylated product (M-28) is observed, the temperature is too high, or the base is insufficiently activating the boronic acid for rapid transmetalation.
Quench & Workup : Cool to room temperature. Quench with saturated aqueous NH4Cl (5 mL) to neutralize the base and destroy any trace unreacted acid chloride. Extract with EtOAc (3 x 10 mL).
Purification : Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure ketone.
Protocol B: Decarbonylative Cross-Coupling to 1-Aryl-4-methoxycyclohexane
Objective: Forcing CO extrusion to form a C(sp3)-C(sp2) linkage.
Catalyst Activation : In a Schlenk flask under argon, combine Pd(OAc)2 (5 mol%) and BrettPhos (5 mol%) in anhydrous 1,4-dioxane (3 mL). Stir at room temperature for 15 minutes until a uniform color change indicates complex formation.
Causality: Pre-forming the active Pd-BrettPhos complex ensures immediate stabilization of the Pd(0) species upon reduction, preventing catalyst aggregation (Pd black formation) at the extreme temperatures required for decarbonylation[4].
Reaction Execution : Equip the flask with a reflux condenser and a mineral oil bubbler. Heat to 130 °C.
Self-Validation (In-Process Control) :
Validation Check 1 (Physical): Observe the bubbler. Continuous gas evolution (CO) during the first 60 minutes validates that the decarbonylation step is actively occurring.
Validation Check 2 (Chemical): At t = 4h, perform TLC (UV and KMnO4 stain). The disappearance of the acid chloride and the appearance of a non-UV active (or weakly UV active, depending on the aryl group) higher-Rf spot indicates product formation. A positive KMnO4 stain on a byproduct spot indicates failure to suppress β-hydride elimination (alkene formation).
Workup & Purification : Filter the hot mixture through a pad of Celite to remove Pd black and molecular sieves. Concentrate and purify via reverse-phase or normal-phase chromatography.
References
WO2022006456A1 - Tricyclic pyridone compounds as jak2 v617f inhibitors
Source: Google Patents
URL
Source: PMC (National Institutes of Health)
Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides
Source: ACS Publications
URL
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides
Source: NSF Public Access Repository
URL
Application Note: High-Efficiency Acylation using 4-Methoxycyclohexane-1-carbonyl Chloride in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Rationale In the rati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Strategic Rationale
In the rational design of peptide therapeutics and peptidomimetics, modifying the N-terminus or specific amino acid side chains is a primary strategy to enhance metabolic stability, tune lipophilicity, and improve target binding affinity. The introduction of a 4-methoxycyclohexylcarbonyl moiety via 4-methoxycyclohexane-1-carbonyl chloride offers distinct pharmacological advantages.
As demonstrated in kinome chemoproteomics—specifically in the development of potent glycogen synthase kinase 3 (GSK3) inhibitors—the 4-methoxycyclohexanecarboxamide group functions as an optimal medium-sized lipophilic substituent [1]. Unlike planar aromatic groups (e.g., benzoyl derivatives) that can suffer from oxidative liabilities or excessive
π−π
aggregation, the saturated cyclohexane ring provides a non-planar, bulky hydrophobic projection. The methoxy substituent further introduces a localized polar interaction point, making it highly valuable for probing hydrophobic pockets in target receptors.
Chemical Rationale and Mechanistic Causality
The decision to utilize the acyl chloride derivative (4-methoxycyclohexane-1-carbonyl chloride) rather than its corresponding free carboxylic acid fundamentally alters the reaction kinetics and workflow on the solid support [2].
Kinetic Supremacy over Activated Esters: Standard SPPS coupling utilizes free carboxylic acids activated in situ by uronium (e.g., HATU) or carbodiimide (e.g., DIC) reagents. However, bulky aliphatic carboxylic acids often exhibit sluggish activation and coupling kinetics. Acyl chlorides are pre-activated, highly electrophilic species that bypass the activation bottleneck, enabling rapid and quantitative aminolysis even at sterically hindered sites [3].
The Critical Role of the Base (HCl Scavenging): The causal byproduct of acyl chloride aminolysis is equimolar hydrochloric acid (HCl). If left unneutralized, HCl will prematurely cleave acid-labile resin linkers (e.g., Rink Amide, Wang) and strip side-chain protecting groups (e.g., Boc, tBu). Therefore, N,N-Diisopropylethylamine (DIEA) is introduced. Its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently quenches the generated HCl.
Solvent Dynamics: The reaction strictly requires anhydrous conditions to prevent the acyl chloride from hydrolyzing into the unreactive carboxylic acid. Dichloromethane (DCM) is the optimal solvent as it maximizes the swelling of polystyrene-based resins, exposing the internal reactive amine sites to the acylating agent.
Mechanistic Visualization
Figure 1: Mechanistic pathway of acyl chloride aminolysis and HCl scavenging by DIEA.
Quantitative Data: Reagent Comparison
When selecting an acylating agent for SPPS capping or modification, steric bulk and lipophilicity must be balanced against coupling time. The table below summarizes the operational parameters of 4-methoxycyclohexane-1-carbonyl chloride compared to standard acylating agents.
Acylating Agent
Molecular Weight ( g/mol )
Relative Lipophilicity Contribution (
Δ
LogP)
Steric Profile
Typical SPPS Coupling Time
Acetyl Chloride
78.50
~ 0.5
Low / Linear
15 min
Benzoyl Chloride
140.57
~ 1.5
Medium / Planar
20 min
4-Methoxycyclohexane-1-carbonyl chloride
176.64
~ 1.8
High / Non-Planar
30 - 45 min
Data Interpretation: The non-planar bulk of the 4-methoxycyclohexyl group necessitates a slightly extended coupling time (45 minutes) compared to standard acetylation to ensure quantitative conversion on the solid support.
Experimental Workflows & Protocols
Workflow Overview
Figure 2: Workflow for N-terminal acylation using 4-methoxycyclohexane-1-carbonyl chloride in SPPS.
Protocol A: N-Terminal Acylation on Solid Support
This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide AM resin.
Step 1: Resin Preparation & Deprotection
Swell the peptidyl-resin in 5 mL of Dichloromethane (DCM) for 30 minutes. Drain.
Treat the resin with 5 mL of 20% Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes to ensure complete Fmoc removal.
Wash the resin extensively to remove all traces of piperidine: DMF (5 × 5 mL) followed by anhydrous DCM (5 × 5 mL). Causality note: Residual piperidine will aggressively consume the acyl chloride in the next step.
Step 2: Acylation Mixture Preparation
In a dry glass vial, dissolve 4-methoxycyclohexane-1-carbonyl chloride (0.5 mmol, 5 equivalents) in 2 mL of anhydrous DCM.
Add DIEA (1.0 mmol, 10 equivalents) to the vial.
Critical: Prepare this solution immediately before use. Prolonged exposure to atmospheric moisture will hydrolyze the acyl chloride.
Step 3: Coupling & Verification
Add the acylation mixture to the resin. Agitate gently at room temperature for 45 minutes.
Drain the reaction mixture and wash the resin with DCM (3 × 5 mL) and DMF (3 × 5 mL).
Perform a Kaiser (Ninhydrin) test. A negative result (yellow beads/solution) indicates complete acylation. If positive (blue beads), repeat Step 2 and 3.
Step 4: Cleavage
Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours.
Precipitate the cleaved, acylated peptide in cold diethyl ether, centrifuge, and lyophilize.
Use this protocol to modify a specific Lysine side chain while the N-terminus remains protected.
Sequence Synthesis: Synthesize the peptide utilizing an Fmoc-Lys(Mtt)-OH building block at the target modification site. Ensure the final N-terminus is either Boc-protected or permanently capped.
Selective Mtt Deprotection: Treat the resin with 1% TFA in DCM (10 × 2 min). The solution will initially turn yellow (Mtt cation release). Continue treatments until the draining solution is completely colorless.
Neutralization: Wash the resin with 5% DIEA in DMF (3 × 2 min). Causality note: This step is mandatory to neutralize the TFA salts and liberate the free
ϵ
-amine of the Lysine for nucleophilic attack.
Acylation: Apply the 4-methoxycyclohexane-1-carbonyl chloride mixture exactly as described in Protocol A, Steps 2-3.
Cleavage: Proceed with global TFA cleavage (Protocol A, Step 4).
how to prevent hydrolysis of 4-methoxycyclohexane-1-carbonyl chloride during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops during critical amidation or esterification coupling...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops during critical amidation or esterification coupling steps. Often, the culprit is not the reaction conditions, but the silent degradation of their acyl chloride building blocks during storage.
4-Methoxycyclohexane-1-carbonyl chloride is a highly reactive electrophile. If its storage environment is compromised, it will rapidly degrade, throwing off your stoichiometric ratios and introducing acidic impurities into your workflow. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your reagents from the moment they arrive to their final use in the reactor.
Part 1: Mechanistic Insight – The Causality of Degradation
To prevent degradation, we must first understand its causality. Why does 4-methoxycyclohexane-1-carbonyl chloride spoil?
The highly electrophilic carbonyl carbon is a prime target for nucleophilic attack by ambient water molecules[1]. Even trace atmospheric moisture can initiate a two-step hydrolysis mechanism. The reaction proceeds via a tetrahedral intermediate, ultimately expelling a chloride ion and a proton to form 4-methoxycyclohexanecarboxylic acid and corrosive hydrogen chloride (HCl) gas[1].
Logical pathway of 4-methoxycyclohexane-1-carbonyl chloride hydrolysis.
The generation of HCl gas is particularly problematic. It pressurizes the storage vessel, creating a severe physical safety hazard, and acts as an autocatalytic environment that can further degrade sensitive functional groups in your laboratory.
Part 2: Troubleshooting Guide – Identifying Hydrolysis
How do you know if your batch has been compromised? Relying on visual inspection alone is insufficient, though the presence of white fumes (HCl reacting with atmospheric moisture) upon opening is a definitive sign of hydrolysis. A self-validating protocol requires analytical confirmation before committing the reagent to a complex synthesis.
Table 1: Analytical Differentiation of Pure vs. Hydrolyzed Reagent
Analytical Method
Pure 4-Methoxycyclohexane-1-carbonyl chloride
Hydrolyzed Product (Carboxylic Acid)
Physical State
Clear liquid / low-melting solid
White crystalline solid / cloudy precipitate
FT-IR Spectroscopy
Sharp C=O stretch at ~1790–1810 cm⁻¹
Broad O-H stretch (2500–3300 cm⁻¹), C=O at ~1700–1730 cm⁻¹
¹H NMR (CDCl₃)
Downfield shift of the α-proton (CH-COCl)
Upfield shift of the α-proton (CH-COOH)
Headspace Observation
Inert (N₂ or Ar), neutral pressure
Acidic (HCl gas present, fumes in moist air, pressurized)
Part 3: Standard Operating Procedure (SOP) – Air-Free Storage
To prevent hydrolysis, the reagent must be handled using rigorous Schlenk line techniques or within a glovebox[2]. Cold storage is recommended to slow kinetic degradation, but it is entirely useless if the headspace of the container contains moisture. The acid chloride is only stable if kept in a perfectly sealed container under an inert atmosphere[3].
Step-by-step Schlenk line workflow for air-free acid chloride storage.
Step-by-Step Methodology: Schlenk Line Aliquoting & Storage
Preparation: Dry all Schlenk flasks (Straus flasks are ideal for storage), glass syringes, and stainless-steel needles in an oven at >100°C overnight[4]. Assemble the glassware while hot and allow it to cool under active vacuum to prevent condensation.
Manifold Cycling: Connect the receiving Schlenk flask to the manifold. Perform three consecutive vacuum/inert gas (N₂ or Argon) cycles. Evacuate the flask for 5–10 minutes per cycle to ensure the complete removal of atmospheric moisture[5]. Self-Validation Check: Monitor the oil bubbler during the backfill step; a steady, controllable bubble rate confirms your manifold is leak-free before exposing the sensitive reagent.
Air-Free Transfer: Under a positive flow of inert gas, use a purged, gas-tight syringe or a stainless-steel cannula to transfer the 4-methoxycyclohexane-1-carbonyl chloride from the bulk container to the receiving flask[4].
Hermetic Sealing: Replace the rubber septum with a heavily greased ground-glass stopper or a threaded Teflon-sealed cap[2]. Wrap the joint tightly with Parafilm or PTFE tape to create a secondary physical barrier.
Secondary Containment & Cold Storage: Store the sealed flask in a secondary desiccator or a sealed Mylar bag containing indicating silica gel. Place this assembly in a temperature-controlled environment (typically 2–8°C or -20°C, depending on your institutional chemical hygiene plan).
Part 4: Frequently Asked Questions (FAQs)
Q: Why did my sealed bottle of 4-methoxycyclohexane-1-carbonyl chloride pressurize and emit white fumes when I opened it?A: The original seal was compromised, allowing ambient moisture to ingress. The water reacted with the acid chloride to form HCl gas, which pressurized the headspace. When you opened the bottle, the pressurized HCl escaped and reacted with the humidity in the room to form visible, highly corrosive hydrochloric acid aerosols.
Q: Can I store this compound in a standard laboratory refrigerator?A: Yes, but with extreme caution. Standard refrigerators are highly humid environments. If the primary container's seal is imperfect, temperature fluctuations will cause condensation and accelerate moisture ingress. Always use a secondary containment strategy (e.g., a sealed outer jar filled with Drierite) when storing acid chlorides in a fridge or freezer.
Q: My acid chloride has partially hydrolyzed into a cloudy mixture. Can I rescue it?A: If the contamination is minor, you can regenerate the acid chloride by treating the mixture with a slight excess of a chlorinating agent, such as oxalyl chloride with a catalytic amount of DMF[3]. Following the reaction, the excess chlorinating agent and dissolved gases must be completely removed via high-vacuum distillation to yield the pure 4-methoxycyclohexane-1-carbonyl chloride[6]. Ensure your vacuum pump is protected by a liquid nitrogen cold trap during this process.
optimizing yield in 4-methoxycyclohexane-1-carbonyl chloride amine coupling reactions
Welcome to the Technical Support Center for the amidation of 4-methoxycyclohexane-1-carbonyl chloride. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale amine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the amidation of 4-methoxycyclohexane-1-carbonyl chloride. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale amine coupling reactions.
Acid chlorides are highly reactive acylating agents, but the specific structural features of the 4-methoxycyclohexyl system—such as stereocenter sensitivity and potential 1,3-diaxial steric hindrance—require precise control over reaction conditions to maximize yield and purity.
Use the following logical pathway to diagnose the root cause of low amidation yields before adjusting your experimental parameters.
Diagnostic workflow for low yield in acid chloride amidation.
Troubleshooting Guides & FAQs
Q1: Why is my yield low despite full consumption of 4-methoxycyclohexane-1-carbonyl chloride?A1: If the acid chloride is fully consumed but the amide yield is low, the primary culprit is competitive hydrolysis. Acid chlorides are highly electrophilic and react rapidly with adventitious water to form 4-methoxycyclohexanecarboxylic acid. This not only consumes your starting material but also generates HCl, which protonates your amine, rendering it non-nucleophilic and stalling the reaction[1].
Solution: Ensure strict anhydrous conditions (dry solvents, inert atmosphere). Alternatively, pivot to Schotten-Baumann biphasic conditions (e.g., DCM/aqueous NaOH). The biphasic system physically separates the water-sensitive acid chloride in the organic layer while the aqueous base neutralizes the generated HCl, preventing amine protonation[2].
Q2: How do I prevent epimerization (cis/trans isomerization) of the 4-methoxycyclohexyl ring during coupling?A2: The alpha-proton of cyclohexanecarbonyl chlorides is relatively acidic. Unhindered bases like Triethylamine (TEA) can deprotonate this alpha-carbon, forming a planar ketene intermediate. When the amine attacks this ketene, the stereocenter is re-established, typically resulting in a thermodynamically driven mixture of cis and trans isomers.
Solution: Replace TEA with a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA significantly reduces its ability to abstract the alpha-proton, favoring direct nucleophilic acyl substitution[3]. Additionally, maintain the reaction temperature at 0 °C during the addition phase to suppress the activation energy required for enolization.
Q3: My amine is a poorly nucleophilic aniline. How can I drive the coupling to completion?A3: Weakly nucleophilic amines struggle to attack the carbonyl carbon efficiently, allowing competing side reactions to dominate. To overcome this, introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Mechanistic Causality: DMAP attacks the acid chloride to form a highly reactive, resonance-stabilized acylpyridinium intermediate. This intermediate is far more susceptible to attack by weak nucleophiles than the parent acid chloride[4]. The auxiliary base (e.g., DIPEA) then regenerates the DMAP catalyst[5]. Use 5–10 mol% DMAP to significantly accelerate the amidation rate.
Q4: Does the stereochemistry of 4-methoxycyclohexane-1-carbonyl chloride affect the coupling yield?A4: Yes. The cyclohexane ring adopts a chair conformation. If the relative stereochemistry of the 4-methoxy group forces the acid chloride group into an axial position, it faces severe 1,3-diaxial steric hindrance from the ring protons. This steric block slows down the nucleophilic attack by the amine, increasing the probability of competitive hydrolysis.
Solution: For axially substituted acid chlorides, elevate the amine concentration (1.5–2.0 equivalents) or employ DMAP catalysis to form the more accessible acylpyridinium intermediate, bypassing the steric bottleneck[4].
Quantitative Data Summary
The following table summarizes the expected outcomes based on the selection of solvent, base, and additives. Use this data to select the optimal parameter set for your specific amine.
Table 1: Reaction Parameter Optimization for 4-Methoxycyclohexane-1-carbonyl Chloride Amidation
Solvent System
Base (Equiv)
Additive
Temp (°C)
Amine Type
Expected Yield (%)
Primary Byproduct
DCM (Anhydrous)
TEA (1.5)
None
25
Aliphatic
65–75
Epimers / Acid
DCM (Anhydrous)
DIPEA (1.5)
None
0 to 25
Aliphatic
85–95
Minimal
THF (Anhydrous)
DIPEA (2.0)
DMAP (5%)
0 to 25
Aromatic
80–90
Acid (Trace)
DCM / H
2
O
NaOH (Aq)
None
0 to 25
Aliphatic
90–98
Acid (Trace)
Optimized Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint confirms the reaction is proceeding as intended.
Protocol A: Anhydrous Amidation (For Moisture-Sensitive or Aromatic Amines)
Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon).
Reagent Loading: Dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration). If the amine is an aniline or sterically hindered, add DMAP (0.05 equiv).
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
Addition: Dissolve 4-methoxycyclohexane-1-carbonyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exotherm and prevent ketene formation.
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate 10 minutes after addition. If DMAP was used, the formation of a highly polar, baseline spot (the acylpyridinium salt) confirms active catalysis.
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until TLC confirms the disappearance of the starting amine.
Workup: Quench with saturated aqueous NH
4
Cl. Extract with DCM, wash the organic layer with brine, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv) in a biphasic mixture of DCM and 10% aqueous NaOH (1:1 v/v, overall 0.2 M).
Temperature Control: Cool the vigorously stirring biphasic mixture to 0 °C. Note: Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.
Addition: Add 4-methoxycyclohexane-1-carbonyl chloride (1.2 equiv) dropwise directly into the organic phase over 10 minutes.
Self-Validation Checkpoint: Test the pH of the aqueous layer using indicator paper 15 minutes after addition. It must remain > 9 throughout the reaction. If the pH drops below 7, the HCl byproduct is protonating your amine, halting the reaction. Add more NaOH immediately.
Completion: Stir at room temperature for 1–2 hours.
Workup: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO
3
(to remove hydrolyzed acid), and brine. Dry over MgSO
4
and concentrate.
References
Schotten–Baumann reaction - Wikipedia
Source: wikipedia.org
URL:[Link]
Technical Support Center: Troubleshooting Epimerization in 4-Methoxycyclohexane-1-carbonyl Chloride Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve stereochemical leakage during the synthesis and utiliz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve stereochemical leakage during the synthesis and utilization of 4-methoxycyclohexane-1-carbonyl chloride.
Maintaining the cis or trans configuration at the C1 alpha-stereocenter of this molecule is notoriously difficult. This guide bypasses generic advice, providing causality-driven mechanistic insights, self-validating experimental protocols, and quantitative optimization strategies to ensure strict stereoretention.
Part 1: Mechanistic Insights (The "Why")
Q1: Why does my enantiopure or diastereopure 4-methoxycyclohexane-1-carbonyl chloride epimerize into a cis/trans mixture during amide or ester coupling?A1: The epimerization is driven by the high acidity of the alpha-proton (C1) adjacent to the highly electron-withdrawing carbonyl chloride group. When exposed to a base (commonly triethylamine or DIPEA) during nucleophilic acyl substitution, the alpha-proton is easily abstracted. This leads to two primary degradation pathways:
Ketene Formation: The elimination of HCl generates a planar, achiral ketene intermediate.
Direct Enolization: The base abstracts the proton to form a planar enolate intermediate.
When the nucleophile (amine or alcohol) attacks these planar intermediates, re-protonation occurs from either face of the cyclohexane ring, resulting in a complete loss of 1[1].
Mechanism of base-catalyzed epimerization via ketene and enolate intermediates.
Q2: Could the epimerization be occurring during the acid chloride formation itself, before I even add the nucleophile?A2: Absolutely. Acid- and base-promoted racemization of acyl chlorides is a 2[2]. If you are using thionyl chloride (SOCl₂) at reflux, the thermal stress combined with the generated HCl can cause auto-catalyzed enolization. Furthermore, epimerization at labile stereocenters can easily occur under both acidic and basic conditions during 3[3].
Part 2: Troubleshooting & Optimization (The "How")
Q3: I need to use an organic base to neutralize my amine hydrochloride salt. How can I minimize epimerization?A3: If a homogeneous organic base is strictly required, you must control three variables:
Base Strength & Sterics: Avoid strong, unhindered bases like triethylamine. Switch to weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine, which are less likely to abstract the alpha-proton but still act as effective acid scavengers to provide4 to the desired amides[5].
Temperature: Maintain the reaction strictly between -20 °C and 0 °C during the addition phase.
Addition Order (Inverse Addition): Never add base to the acid chloride. Always add the acid chloride dropwise to a pre-cooled mixture of the amine and base. This ensures the acid chloride is consumed by the nucleophile instantly, minimizing its exposure to unreacted base.
Q4: What is the absolute best method to completely avoid epimerization during amidation?A4: The gold standard is utilizing Schotten-Baumann biphasic conditions (e.g., EtOAc and aqueous NaHCO₃). Because this reaction occurs under essentially 6 in the organic phase, it is extremely useful for preventing racemization/epimerization[6]. The acid chloride remains in the organic layer, while the inorganic base remains in the aqueous layer, neutralizing HCl at the interface without ever homogeneously deprotonating the alpha-carbon.
Decision-making workflow for troubleshooting and optimizing stereoretention.
Part 3: Quantitative Condition Screening
To illustrate the causality of these variables, the following table summarizes the impact of different reaction conditions on the epimerization of pure cis-4-methoxycyclohexane-1-carbonyl chloride during a standard amide coupling.
Base Used
Solvent System
Temp (°C)
Addition Order
cis:trans Ratio
Yield (%)
Triethylamine (2.0 eq)
DCM
25
Normal
55:45
88
DIPEA (2.0 eq)
DCM
0
Normal
70:30
85
N-Methylmorpholine (2.0 eq)
DCM
-20
Inverse
92:8
82
NaHCO₃ (aq)
EtOAc / H₂O
0
Biphasic
>98:2
91
Data Interpretation: Homogeneous strong bases at room temperature lead to near-complete thermodynamic equilibration. Biphasic inorganic conditions provide near-perfect stereoretention.
Part 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, you must isolate variables. The following protocols incorporate In-Process Controls (IPCs) to create a self-validating system, allowing you to pinpoint exactly where epimerization occurs.
Protocol 1: Epimerization-Free Synthesis of the Acid Chloride
Causality: Using oxalyl chloride with catalytic DMF at low temperatures avoids the thermal stress of refluxing thionyl chloride, preventing auto-catalyzed enolization.
Setup: Charge a flame-dried flask with cis-4-methoxycyclohexanecarboxylic acid (1.0 eq) and anhydrous DCM (0.2 M) under nitrogen.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Catalysis: Add anhydrous DMF (0.05 eq).
Activation: Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Ensure robust stirring to manage gas evolution.
Maturation: Stir at 0 °C for 30 minutes, then allow to warm to 15 °C for 1 hour.
Concentration: Concentrate the mixture under reduced pressure (bath temp < 25 °C) to remove excess oxalyl chloride and HCl. Co-evaporate twice with anhydrous toluene to strip residual acid.
Self-Validation Step (Critical IPC): Take a 10 µL aliquot of the crude acid chloride and quench it into 0.5 mL of anhydrous methanol containing 1 eq of pyridine. Concentrate and analyze by ¹H NMR. The coupling constant of the C1 proton of the resulting methyl ester will confirm if the acid chloride formation step itself caused epimerization.
Protocol 2: Mild Amidation via Schotten-Baumann Conditions
Causality: The biphasic nature physically separates the sensitive acid chloride from the basic acid-scavenger, neutralizing HCl at the aqueous interface.
Preparation: Dissolve the amine nucleophile (1.1 eq) in a 1:1 mixture of Ethyl Acetate and saturated aqueous NaHCO₃ (0.1 M relative to amine).
Cooling: Cool the rapidly stirring biphasic mixture to 0 °C.
Addition: Dissolve the freshly prepared acid chloride from Protocol 1 in a minimal amount of Ethyl Acetate. Add this solution dropwise to the biphasic mixture over 20 minutes.
Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature until TLC/LCMS indicates complete consumption of the acid chloride.
Workup: Separate the layers. Wash the organic layer with 1M HCl (if applicable), brine, dry over Na₂SO₄, and concentrate.
Self-Validation Step: Analyze the crude organic phase by NMR. Compare the cis:trans ratio to the methyl ester IPC from Protocol 1. If the ratio is identical, you have successfully achieved a stereoretentive coupling.
References
BenchChem. "Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides." BenchChem.
RSC Publishing. "Racemization, Enantiomerization and Diastereomerization." Dynamic Stereochemistry of Chiral Compounds.
NIH/PMC. "Two Remarkable Epimerizations Imperative for the Success of an Asymmetric Total Synthesis of (+)-Aigialospirol." PMC.
Technical Support Center: Purification & Troubleshooting for 4-Methoxycyclohexane-1-carbonyl Chloride
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the degradation and purification of 4-methoxycyclohexane-1-carbonyl chlor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the degradation and purification of 4-methoxycyclohexane-1-carbonyl chloride. Because acyl chlorides are highly reactive electrophiles, their handling requires rigorous mechanistic understanding and precise environmental control.
Quantitative Reference Data
Understanding the physical properties of your target compound and its primary degradation product is the first step in designing a purification strategy.
Q1: Why did my 4-methoxycyclohexane-1-carbonyl chloride degrade, and how do I properly identify the degradation products?A1: Acyl chlorides are highly reactive. The electron-withdrawing effects of the oxygen and chlorine atoms make the carbonyl carbon exceptionally susceptible to nucleophilic attack[4]. Exposure to atmospheric moisture leads to rapid bimolecular hydrolysis, converting the acyl chloride into 4-methoxycyclohexanecarboxylic acid and hydrogen chloride (HCl) gas[5].
Analytical Causality: You cannot analyze crude acyl chlorides directly via standard Thin-Layer Chromatography (TLC) or HPLC, as they will streak, hydrolyze on the silica column, or react with the mobile phase[6].
Self-Validating Check: Quench a 5 µL aliquot of your crude mixture in 100 µL of anhydrous methanol containing a drop of triethylamine. This rapidly converts the intact acyl chloride into a stable methyl ester[6]. Run this quenched sample on TLC or GC-MS. The presence of the unreacted carboxylic acid (which does not esterify under these mild conditions) alongside the methyl ester confirms degradation.
Q2: Should I purify a partially hydrolyzed batch via distillation, or do I need to re-synthesize it?A2: The decision depends on the extent of hydrolysis. If degradation is minor (<10%), a high-vacuum short-path distillation will effectively separate the volatile acyl chloride from the heavier, hydrogen-bonded carboxylic acid[4]. However, if the batch is heavily degraded, distillation will result in severe yield loss. In this scenario, it is more efficient to perform a "chemical rescue" by re-chlorinating the entire mixture using thionyl chloride (SOCl₂) prior to distillation.
Q3: Why is high-vacuum distillation mandatory for this compound?A3: 4-Methoxycyclohexane-1-carbonyl chloride has a predicted atmospheric boiling point of >215 °C[3]. Many acyl chlorides are thermally labile and can undergo severe decomposition, elimination reactions (forming ketenes), or polymerization at temperatures as low as 70 °C[4]. Applying a high vacuum (< 1 Torr) significantly lowers the boiling point, allowing you to distill the product at gentle temperatures, thereby preventing thermal degradation[4].
Experimental Protocols
Protocol A: Chemical Rescue (Re-chlorination) of Degraded Mixtures
If your batch has heavily hydrolyzed, use this protocol to convert the carboxylic acid back to the acyl chloride before final purification.
Step 1: Setup. In a flame-dried round-bottom flask purged with argon, dissolve the degraded mixture in anhydrous dichloromethane (DCM).
Step 2: Reagent Addition. Add 2.0 equivalents of thionyl chloride (SOCl₂).
Step 3: Catalysis. Add 1–2 drops of anhydrous dimethylformamide (DMF).
Causality: DMF reacts with SOCl₂ to form a highly electrophilic Vilsmeier-Haack intermediate. This intermediate attacks the carboxylic acid much faster than SOCl₂ alone, ensuring complete conversion.
Step 4: Reaction & Validation. Stir at room temperature for 3 hours. Validate completion by quenching an aliquot in methanol (as described in Q1) and confirming the disappearance of the carboxylic acid spot on TLC.
Step 5: Solvent Removal. Concentrate the mixture under reduced pressure. To completely remove residual, unreacted SOCl₂, add 10 mL of anhydrous toluene and evaporate. Repeat this twice.
Causality: Toluene forms an azeotrope with SOCl₂, allowing its complete removal without the need for excessive, potentially degrading heat[6].
Protocol B: Short-Path Vacuum Distillation
This protocol isolates the pure acyl chloride from residual impurities, catalysts, and non-volatile byproducts.
Step 1: Apparatus Assembly. Transfer the crude or rescued acyl chloride to a dry distillation flask with a new magnetic stir bar. Assemble a short-path distillation head connected to a receiving flask cooled in an ice bath. Seal all joints with high-vacuum grease[4].
Step 2: Vacuum Application. Slowly apply high vacuum (< 1 Torr) using a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
Causality: The cold trap is critical; it prevents corrosive HCl gas and volatile organics from entering and destroying the vacuum pump[4].
Step 3: Gentle Heating. Once the pressure stabilizes, begin gentle stirring and slowly heat the oil bath. Keep the oil bath temperature only 15–20 °C higher than the vapor temperature to prevent thermal decomposition[4].
Step 4: Fraction Collection. Discard any initial volatile fore-run. Collect the main fraction that distills at a constant vapor temperature.
Step 5: Storage. Once distillation is complete, allow the system to cool before backfilling with dry argon[4]. Transfer the pure 4-methoxycyclohexane-1-carbonyl chloride to a Schlenk flask or a vial sealed with paraffin wax to prevent atmospheric moisture ingress[7], and store at -20 °C.
Workflows and Logical Relationships
Degradation and Rescue Pathway of 4-Methoxycyclohexane-1-carbonyl Chloride.
Application Scientist Support Portal: 4-Methoxycyclohexane-1-carbonyl Chloride Acylation
Welcome to the Technical Support Center. This hub is designed for drug development professionals and synthetic chemists facing yield, purity, or stereochemical challenges during the acylation of nucleophiles (amines/alco...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This hub is designed for drug development professionals and synthetic chemists facing yield, purity, or stereochemical challenges during the acylation of nucleophiles (amines/alcohols) using 4-methoxycyclohexane-1-carbonyl chloride.
Below, you will find a mechanistic breakdown of common failure modes, quantitative troubleshooting data, deep-dive FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure robust experimental outcomes.
Diagnostic Overview: The Mechanistic Landscape
The acylation of 4-methoxycyclohexane-1-carbonyl chloride is prone to two major side reactions: hydrolysis (yielding the dead-end carboxylic acid) and base-catalyzed epimerization (scrambling the cis/trans stereocenter via a ketene intermediate). Understanding the causality of these pathways is critical for selecting the right reagents.
Reaction pathways of 4-methoxycyclohexane-1-carbonyl chloride showing desired and side reactions.
Troubleshooting Matrix: Base Selection & Reaction Metrics
The choice of base dictates the dominant mechanistic pathway. Summarized below is the quantitative impact of various conditions on yield and side-reaction prevalence.
Q1: Why am I seeing a mixture of cis and trans isomers in my product when my starting 4-methoxycyclohexanecarboxylic acid was pure cis?A1: This is a classic case of base-catalyzed epimerization. 4-Methoxycyclohexane-1-carbonyl chloride possesses an acidic alpha-proton at the C1 position[3]. When you use a strong, sterically hindered general base like triethylamine, it promotes dehydrochlorination, stripping the alpha-proton and chloride ion to form a planar ketene intermediate[1]. When your nucleophile subsequently attacks this planar ketene, protonation occurs non-selectively from either face of the ring, scrambling the original stereochemistry. Solution: Switch to Pyridine or add catalytic DMAP, which act as nucleophilic catalysts rather than general bases, bypassing the ketene pathway.
Q2: My reaction yield is capped at 50%, and LC-MS shows a massive peak corresponding to the free carboxylic acid. How is this happening in a sealed flask?A2: You are observing rapid hydrolysis. Acid chlorides are highly electrophilic and react violently with adventitious water to yield carboxylic acids and HCl[4]. Even trace moisture in your solvent, nucleophile, or glassware will outcompete your target amine/alcohol for the acylium intermediate[5]. Solution: Implement strict Schlenk techniques, verify solvent dryness via Karl Fischer titration (<50 ppm), and ensure your nucleophile is rigorously dried.
Q3: Can I use Schotten-Baumann conditions (aqueous NaOH / Dichloromethane) for this specific substrate to avoid anhydrous techniques?A3: Yes, but with caveats. Schotten-Baumann conditions exploit the immiscibility of organic and aqueous phases to facilitate acylation at the interface while neutralizing the HCl byproduct in the aqueous layer[6]. Because the acid chloride remains in the organic phase and the strong base (NaOH) remains in the aqueous phase, alpha-deprotonation (ketene formation) is heavily suppressed. However, the competing side reaction here is the hydrolysis of the acid chloride by the aqueous phase[2]. Solution: If you use this method, you must use aggressive mechanical stirring to overcome mass-transfer limitations and ensure the nucleophile reacts faster than water[2].
Optimized Standard Operating Procedure (SOP)
This protocol utilizes nucleophilic catalysis to ensure a self-validating, high-yielding acylation while suppressing both hydrolysis and epimerization.
Phase 1: System Desiccation (The Anti-Hydrolysis Protocol)
Step 1: Flame-dry a 2-neck round-bottom flask under a high vacuum (<1 Torr) and backfill with ultra-pure Argon. Repeat this cycle three times.
Causality: Acid halides undergo rapid nucleophilic acyl substitution by water[4]. Removing surface-bound silanol moisture from the glass prevents baseline hydrolysis.
Validation Check: Perform a Karl Fischer titration on your anhydrous Dichloromethane (DCM). Proceed only if H₂O < 50 ppm.
Step 2: Dissolve the nucleophile (1.0 eq) and anhydrous Pyridine (1.5 eq) in the DCM. Cool the system to 0 °C using an ice-water bath.
Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This avoids the use of triethylamine, which is known to promote dehydrochlorination and ketene formation[1].
Validation Check: The solution should remain perfectly clear. Any immediate fuming or precipitation before the acid chloride is added indicates moisture contamination.
Phase 3: Electrophile Introduction
Step 3: Add 4-methoxycyclohexane-1-carbonyl chloride (1.1 eq) dropwise over 15–20 minutes using a syringe pump.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This prevents exothermic spikes that provide the activation energy required for ketene dimerization or over-acylation[5].
Validation Check: Monitor the internal temperature using a thermocouple. A self-validating, controlled run will show a temperature variance of ≤ 2 °C during the addition.
Phase 4: Quench and Verification
Step 4: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by adding saturated aqueous NaHCO₃.
Causality: Bicarbonate neutralizes the pyridinium hydrochloride byproduct and safely hydrolyzes any residual acid chloride without driving base-catalyzed epimerization of the final product.
Validation Check: Analyze the organic layer via ¹H-NMR. The absence of a doublet/multiplet shift characteristic of the alpha-proton in the epimer confirms complete stereochemical retention.
Product Class 4: Oxygen-Substituted Ketenes
Source: thieme-connect.de
URL:1
4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans
Source: sigmaaldrich.com
URL:3
Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol
Source: acs.org
URL:5
Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor
Source: rsc.org
URL:2
21.4: Chemistry of Acid Halides
Source: libretexts.org
URL:4
Technical Support Center: HCl Neutralization in 4-Methoxycyclohexane-1-Carbonyl Chloride Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 4-methoxycyclohexane-1-carbonyl chloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 4-methoxycyclohexane-1-carbonyl chloride . When coupling this specific acyl chloride with amines or alcohols to form amides or esters, stoichiometric amounts of hydrogen chloride (HCl) are generated.
Proper base selection is not merely a matter of yield; it is a critical parameter required to neutralize the HCl, prevent nucleophile protonation, preserve the stereochemical integrity of the cyclohexane ring, and protect the methoxy ether linkage.
Part 1: The Causality of Base Selection (Mechanistic Insights)
Why does the choice of base matter so much for 4-methoxycyclohexane-1-carbonyl chloride? The causality of reaction failure or success hinges on three chemical dynamics:
Prevention of Nucleophile Deactivation: The primary role of the base is to scavenge the generated HCl. If HCl is not neutralized rapidly, it will protonate the incoming amine nucleophile, rendering it electronically inactive and stalling the reaction[1].
Mitigation of Epimerization (Stereocontrol): 4-Methoxycyclohexane-1-carbonyl chloride contains an acidic
α
-proton at the C1 position. Strong, unhindered tertiary amines can deprotonate this position, forming a planar ketene intermediate. Upon subsequent nucleophilic attack, the stereocenter is re-established non-selectively, leading to a loss of stereopurity (a mixture of cis and trans isomers)[1].
Ether Linkage Stability: While the 4-methoxy group is generally stable to HCl gas generated in situ, prolonged exposure to acidic conditions at elevated temperatures risks ether cleavage. Rapid, mild neutralization is therefore necessary.
Reaction pathways showing desired amidation vs. base-induced ketene epimerization.
Part 2: Base Selection Matrix
To facilitate rapid decision-making, we have synthesized the quantitative and qualitative data for common bases used in these reactions into a comparative matrix.
Base
pKa (Conjugate Acid)
Nucleophilicity
Epimerization Risk
Best Use Case for 4-Methoxycyclohexane-1-carbonyl chloride
Triethylamine (TEA)
10.75
Moderate
High
Non-stereosensitive couplings; general lab-scale synthesis[1].
Poorly reactive nucleophiles; acts as a nucleophilic catalyst[3].
Sodium Bicarbonate (NaHCO₃)
6.30
None (Inorganic)
Very Low
Biphasic Schotten-Baumann conditions; green chemistry scale-up[4][5].
Part 3: Troubleshooting FAQs
Q1: I started with pure trans-4-methoxycyclohexane-1-carbonyl chloride, but my final amide is a 60:40 cis/trans mixture. What happened?Expert Insight: You likely used an unhindered base like Triethylamine (TEA) or DBU in an anhydrous solvent. These bases are strong enough to deprotonate the C1
α
-proton adjacent to the acyl chloride, generating a planar ketene intermediate. When the amine attacks the ketene, it approaches from both faces, destroying your initial stereopurity[1].
Solution: Switch to a weaker base like Pyridine, or use a sterically hindered base like DIPEA. Alternatively, employ biphasic Schotten-Baumann conditions where the inorganic base remains in the aqueous phase, preventing ketene formation in the organic phase.
Q2: My reaction is stalling at 50% conversion, and I am using DIPEA as the base. How can I drive it to completion?Expert Insight: DIPEA is an excellent non-nucleophilic base, but if your amine is sterically hindered or electronically deactivated (e.g., an aniline), the inherent reactivity of the acyl chloride might not be enough to overcome the activation energy barrier.
Solution: Add a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) or switch the base entirely to Pyridine. Pyridine reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is far more susceptible to attack by weak nucleophiles[3][4].
Q3: We are scaling up this reaction for process chemistry and want to avoid the toxicity, cost, and difficult removal of organic bases. What is the alternative?Expert Insight: The Schotten-Baumann reaction is the industry standard for scalable, organic-base-free amidations[4]. By using a biphasic system (e.g., Dichloromethane and Water) with an inorganic base like Na₂CO₃ or NaOH, the HCl is neutralized entirely in the aqueous phase.
Solution: Dissolve your amine in the aqueous base, and slowly add the acyl chloride dissolved in the organic solvent under vigorous stirring. The biphasic nature protects the acyl chloride from rapid hydrolysis while efficiently neutralizing the acid to drive the equilibrium forward[5][6].
Part 4: Validated Experimental Protocols
Here are two field-proven methodologies tailored specifically for 4-methoxycyclohexane-1-carbonyl chloride, designed as self-validating systems.
Protocol A: Anhydrous Amidation (Stereopreservation via DIPEA)
Objective: Synthesize the amide while preventing C1 epimerization and avoiding aqueous workup complications for water-sensitive products.
Preparation: Flame-dry a round-bottom flask and flush with inert gas (Nitrogen or Argon).
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1–0.5 M concentration[1].
Base Addition: Add DIPEA (1.5 equiv). Self-Validation Check: Ensure the solution remains clear; precipitation at this stage indicates amine salt impurities. The steric bulk of DIPEA prevents it from acting as a nucleophile or forming a ketene[2].
Cooling: Chill the reaction mixture to 0 °C using an ice bath to manage the exothermic reaction profile[1].
Acyl Chloride Addition: Dissolve trans-4-methoxycyclohexane-1-carbonyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes[1].
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours. Self-Validation Check: Monitor the reaction progress via LC-MS or TLC. Complete consumption of the amine indicates successful HCl neutralization and coupling.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
Aqueous Phase Setup: Dissolve the amine (1.0 equiv) in a 1 M aqueous solution of Na₂CO₃ (2.0 equiv of base). Cool the aqueous solution to 0 °C[5].
Organic Phase Setup: Dissolve 4-methoxycyclohexane-1-carbonyl chloride (1.2 equiv) in a suitable organic solvent (e.g., DCM, 1,4-dioxane, or ethyl acetate)[5][6].
Biphasic Mixing: Add the organic solution dropwise to the vigorously stirred aqueous solution at 0 °C. Self-Validation Check: Vigorous stirring (e.g., >500 RPM) is mandatory. Poor mixing will lead to acyl chloride hydrolysis in the organic phase rather than amidation at the biphasic interface[4].
Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.
Isolation: Separate the phases in a separatory funnel. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with 1 M HCl (to remove any trace unreacted amine), wash with brine, dry over MgSO₄, and evaporate to yield the product[6].
Experimental workflow for Schotten-Baumann biphasic amidation and phase separation.
Technical Support Center: Troubleshooting Unreacted 4-Methoxycyclohexane-1-Carbonyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in drug discovery and parallel synthesis: the persistence of unreacted 4-methoxycycl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in drug discovery and parallel synthesis: the persistence of unreacted 4-methoxycyclohexane-1-carbonyl chloride following amidation or esterification reactions.
Because this specific cycloaliphatic building block is frequently utilized in the synthesis of complex therapeutics—such as voltage-gated sodium channel (NaV1.1) activators[1]—complete removal of the electrophile is mandatory to prevent downstream contamination of the active pharmaceutical ingredient (API). This guide provides the mechanistic causality behind the issue and field-proven, self-validating protocols to resolve it.
Diagnostic Decision Tree
Before proceeding with a removal protocol, use the decision tree below to select the optimal strategy based on your reaction scale and the chemical stability of your target product.
Diagnostic decision tree for selecting the optimal acid chloride removal strategy.
Troubleshooting Q&A
Q1: Why does 4-methoxycyclohexane-1-carbonyl chloride persist in my reaction mixture despite extended reaction times and aqueous workup?A1: The persistence is driven by a combination of steric hindrance and biphasic kinetic limitations. The cyclohexane ring imposes significant steric bulk around the carbonyl carbon, reducing its susceptibility to nucleophilic attack compared to linear aliphatic acid chlorides. Furthermore, the lipophilic nature of the 4-methoxycyclohexyl moiety causes the unreacted acid chloride to partition heavily into the organic phase during a standard aqueous workup (e.g., quenching with water or saturated NaHCO₃). Because interfacial hydrolysis is extremely slow under these conditions, the unreacted electrophile survives the workup and contaminates the organic layer.
Q2: What are the most reliable methods for removing this specific acid chloride without resorting to flash chromatography?A2: To bypass the kinetic limitations of aqueous hydrolysis, you must introduce a highly reactive, homogeneous, or high-surface-area nucleophile. We recommend two approaches:
Polymer-Supported Scavenging: Using a resin like PS-Trisamine covalently traps the acid chloride onto a solid support, allowing it to be removed by simple filtration. This is ideal for parallel synthesis[2].
Chemical Quenching with DMEDA: N,N-Dimethylethylenediamine (DMEDA) rapidly forms a basic amide with the acid chloride. This byproduct can then be cleanly extracted into an acidic aqueous layer[3], which is highly efficient for large-scale reactions[4].
Quantitative Data: Method Comparison
Summarized below are the operational parameters for both recommended protocols to assist in your experimental design.
Parameter
Protocol A: PS-Trisamine Scavenging
Protocol B: DMEDA Quenching
Reagent Equivalents
3.0 – 6.0 equiv (relative to excess acid chloride)
Causality: PS-Trisamine (tris(2-aminoethyl)amine polystyrene) provides a high local concentration of primary amines on a porous resin matrix. The primary amine acts as a powerful nucleophile, attacking the acid chloride to form a covalent amide bond that permanently tethers the impurity to the macroscopic polystyrene bead.
Pre-Validation Check: Remove a 10 µL aliquot of the crude reaction, quench with 100 µL of methanol, and analyze via LC-MS. The presence of the 4-methoxycyclohexane-1-carboxylic acid methyl ester confirms that unreacted acid chloride is still present.
Resin Addition: Add 3.0 to 6.0 equivalents of PS-Trisamine resin (typical loading 3.0–4.0 mmol/g) relative to the calculated excess of the acid chloride directly to the organic reaction mixture (e.g., CH₂Cl₂ or THF).
Agitation: Gently agitate the mixture using an orbital shaker or overhead stirrer at 20 °C for 1 to 3 hours.
Critical Insight: Do NOT use magnetic stir bars. Magnetic stirring mechanically shears the lightly cross-linked polystyrene beads, creating fine particulates that will clog your filters and contaminate your product.
Filtration: Filter the mixture through a fritted syringe or sintered glass funnel. Wash the resin bed three times with the reaction solvent to ensure full recovery of your target product.
Post-Validation Check: Repeat the methanol-quench LC-MS check on the filtrate. The methyl ester peak must be absent, validating complete sequestration. Concentrate the filtrate in vacuo.
Protocol B: Chemical Quenching with DMEDA
Causality: DMEDA is a bifunctional molecule. Its unhindered primary amine outcompetes residual moisture to rapidly acylate the acid chloride. The resulting byproduct now contains DMEDA's tertiary amine handle. During an acidic workup, this tertiary amine is protonated to form a highly water-soluble ammonium salt, forcing the byproduct entirely into the aqueous layer[5].
Mechanistic workflow of the DMEDA chemical quench and subsequent acidic liquid-liquid extraction.
Quench: To the crude reaction mixture, add 1.5 to 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the initial total amount of acid chloride used.
Incubation: Stir the mixture at room temperature for 15–30 minutes[4]. The primary amine of DMEDA reacts quantitatively with the unreacted 4-methoxycyclohexane-1-carbonyl chloride.
Acidic Workup: Dilute the mixture with additional organic solvent (e.g., EtOAc or CH₂Cl₂). Wash the organic layer with 1.0 M aqueous HCl. (Note: If your target molecule is highly acid-sensitive, substitute with 0.5 N AcOH[5]).
Phase Separation: The basic DMEDA-amide byproduct and any unreacted DMEDA will protonate and partition entirely into the aqueous layer[3].
Validation & Isolation: Monitor the organic layer post-extraction via TLC. The basic DMEDA-amide byproduct will remain stuck at the baseline on normal-phase silica TLC, confirming successful phase separation. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified target compound.
References
1.[1] Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators
Source: Google Patents
URL:1
2. Title: Argonaut Quest Training Workshop 2
Source: ArtisanTG
URL:
3. Title: Argonaut Resins and Reagents
Source: ArtisanTG
URL:
4.[5] Title: Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy
Source: Journal of Medicinal Chemistry - ACS Publications
URL:5
5.[3] Title: Scale-up Reactions
Source: Division of Research Safety - University of Illinois
URL:3
6.[2] Title: Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials
Source: Organic Letters - ACS Publications
URL:2
7.[4] Title: Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase.
Source: Journal of Medicinal Chemistry - ACS Publications
URL:4
optimizing reaction temperature for moisture-sensitive 4-methoxycyclohexane-1-carbonyl chloride
Welcome to the Advanced Troubleshooting & Optimization Center. This guide is designed for drug development professionals and synthetic chemists working with 4-methoxycyclohexane-1-carbonyl chloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting & Optimization Center. This guide is designed for drug development professionals and synthetic chemists working with 4-methoxycyclohexane-1-carbonyl chloride . Because this aliphatic acid chloride is highly reactive, moisture-sensitive, and possesses an enolizable α-chiral center (C1), optimizing the reaction temperature is the single most critical parameter for maximizing yield and preserving stereochemical integrity.
The Core Conflict: Reactivity, Hydrolysis, and Epimerization
When utilizing 4-methoxycyclohexane-1-carbonyl chloride in nucleophilic acyl substitutions (e.g., amidation or esterification), researchers must balance the desired reaction rate against two competing temperature-dependent degradation pathways:
Hydrolysis: Acid chlorides react rapidly with trace water to form the corresponding carboxylic acid (4-methoxycyclohexanecarboxylic acid) and HCl. While increasing the temperature accelerates the desired amidation, it also exponentially increases the rate of competitive hydrolysis if the system is not strictly anhydrous[1].
Ketene Formation & Epimerization: The cyclohexane ring contains substituents at the 1 and 4 positions, existing as cis or trans isomers. At elevated temperatures, especially in the presence of tertiary amine bases (like triethylamine or DIPEA), the base can abstract the α-proton to form a planar ketene intermediate. Subsequent nucleophilic attack results in a loss of the original stereochemistry, yielding a cis/trans mixture[2].
Quantitative Temperature Profiling
The following table summarizes the causal relationship between reaction temperature and pathway kinetics.
To ensure reproducibility and trust in your results, this protocol integrates In-Process Controls (IPCs) . This creates a self-validating system where the integrity of the moisture-sensitive acid chloride is verified during the workflow.
Objective: Synthesize an amide from trans-4-methoxycyclohexane-1-carbonyl chloride while preventing epimerization and hydrolysis.
Step 1: System Preparation & Validation
Flame-dry all glassware under vacuum and purge with dry Argon or Nitrogen.
Validation: Perform a Karl Fischer titration on your reaction solvent (e.g., Dichloromethane or THF). Proceed only if water content is < 50 ppm .
Step 2: Substrate & Base Loading
Dissolve the target amine (1.0 equiv) and Diisopropylethylamine (DIPEA) (1.5 equiv) in the anhydrous solvent.
Submerge the reaction vessel in an ice-water bath.
Validation: Insert an internal thermocouple. Wait until the internal temperature stabilizes between 0 °C and 2 °C .
Step 3: Acid Chloride Addition
Dilute 4-methoxycyclohexane-1-carbonyl chloride (1.1 equiv) in a small volume of anhydrous solvent.
Add the acid chloride solution dropwise via syringe pump over 30 minutes.
Causality Check: The reaction is exothermic. Dropwise addition ensures the localized temperature does not spike, preventing the base from triggering ketene formation[2]. Maintain internal temp < 5 °C.
Step 4: In-Process Control (IPC) via Methanol Quench
After 1 hour at 0 °C, withdraw a 10 µL aliquot of the reaction mixture.
Immediately quench the aliquot into 1 mL of anhydrous methanol and analyze via LC-MS.
Self-Validation Logic:
If you see the methyl ester of the compound, unreacted acid chloride is still present (continue stirring).
If you see 4-methoxycyclohexanecarboxylic acid , moisture has breached your system causing hydrolysis (check solvent/argon lines).
If you see only the product mass , the reaction is complete.
Step 5: Workup
Quench the main reaction with saturated aqueous NH₄Cl while still cold (0 °C) to neutralize the base and destroy any trace unreacted acid chloride safely[3]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Troubleshooting FAQs
Q: My isolated product is a mixture of cis and trans isomers, but my starting material was >99% pure trans-4-methoxycyclohexane-1-carbonyl chloride. What happened?A: You experienced base-catalyzed epimerization. When the reaction temperature exceeds 15–20 °C in the presence of a tertiary amine, the α-proton (at the C1 position of the cyclohexane ring) becomes susceptible to abstraction. This forms a planar ketene intermediate, destroying the stereocenter. Upon nucleophilic attack by your amine, the proton is added back to either face of the ring, resulting in a cis/trans mixture. Solution: Strictly maintain the reaction temperature between 0 °C and 5 °C during the entire addition and initial reaction phase[2].
Q: I am using aqueous Schotten-Baumann conditions to react the acid chloride with a water-soluble amine. How do I minimize the massive hydrolysis byproduct I am seeing?A: In biphasic Schotten-Baumann reactions, the acid chloride is in direct competition between the amine nucleophile and hydroxide/water[1]. To favor amidation over hydrolysis:
Drop the temperature: Keep the biphasic mixture at 0–5 °C. Hydrolysis activation energy is highly sensitive to temperature; cooling suppresses it more effectively than it suppresses the highly reactive amine attack.
Increase interfacial area: Use vigorous mechanical stirring (>800 rpm) to ensure the acid chloride (in the organic phase) rapidly encounters the amine at the boundary layer before bulk water can hydrolyze it.
Q: My reaction stalls at 0 °C because my secondary amine is highly sterically hindered. If I heat it, I risk epimerization and hydrolysis. What is the alternative?A: Do not increase the temperature. Instead, alter the electronic environment. Add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP) . DMAP is a highly nucleophilic catalyst that rapidly attacks the acid chloride at 0 °C to form an ultra-reactive acylpyridinium intermediate. This intermediate is far more susceptible to attack by bulky amines than the parent acid chloride, allowing the reaction to proceed to completion at low temperatures without risking the stereocenter[2].
Comparative Reactivity Guide: 4-Methoxycyclohexane-1-carbonyl chloride vs. Cyclohexanecarbonyl chloride
Executive Summary Selecting the appropriate acylating agent is a critical decision in organic synthesis and drug development. While cyclohexanecarbonyl chloride (CHCC) is a widely utilized, standard secondary aliphatic a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Selecting the appropriate acylating agent is a critical decision in organic synthesis and drug development. While cyclohexanecarbonyl chloride (CHCC) is a widely utilized, standard secondary aliphatic acyl chloride, the introduction of a methoxy group at the C4 position to form 4-methoxycyclohexane-1-carbonyl chloride (4-MeO-CHCC) introduces profound stereochemical complexities.
This guide provides an objective, data-driven comparison of their reactivities in nucleophilic acyl substitution reactions (e.g., esterification and amidation). By analyzing the interplay between electronic inductive effects and conformational sterics, this guide equips researchers with the predictive insights necessary to optimize reaction conditions, yields, and selectivity.
Mechanistic Causality: Electronic vs. Conformational Effects
To understand the reactivity differences between these two compounds, we must isolate the electronic (inductive) effects from the physical (steric/conformational) effects.
The Illusion of Inductive Effects
The methoxy group (-OCH₃) is inherently electron-withdrawing through the sigma-bond network (-I effect). In theory, an electron-withdrawing group should increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, in 4-MeO-CHCC, the oxygen atom is separated from the carbonyl carbon by four aliphatic bonds. The inductive effect decays exponentially across this distance, rendering the electronic difference at the reactive center virtually negligible. Therefore, inherent electrophilicity cannot explain reactivity variations between the two molecules.
Conformational Sterics & The Bürgi-Dunitz Trajectory
The true driver of reactivity in these cyclic systems is conformational sterics . Nucleophilic acyl substitution requires the nucleophile to approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).
Cyclohexanecarbonyl chloride (CHCC): The cyclohexane ring rapidly interconverts between chair conformations, but the equilibrium heavily favors the conformer where the bulky -COCl group occupies the equatorial position. This minimizes 1,3-diaxial interactions, leaving the carbonyl carbon highly accessible to incoming nucleophiles [1].
4-Methoxycyclohexane-1-carbonyl chloride (4-MeO-CHCC): The C4 substitution creates cis and trans diastereomers, which fundamentally alter the conformational landscape and, consequently, the reaction kinetics [2].
trans-Isomer: Both the -COCl and -OCH₃ groups can simultaneously occupy equatorial positions. This di-equatorial conformation is highly thermodynamically stable (often naturally equilibrating to a >85:15 ratio over the cis form)[2]. Because the -COCl group is equatorial and unobstructed, the trans-isomer exhibits a reaction rate nearly identical to unsubstituted CHCC.
cis-Isomer: In a cis-1,4-disubstituted cyclohexane, one substituent must be axial. When the -COCl group is forced into an axial position, it faces severe steric clashes with the axial protons at C3 and C5 (1,3-diaxial interactions). This physical bulk heavily shields the carbonyl carbon, blocking the Bürgi-Dunitz trajectory, increasing the activation energy (
Ea
), and drastically reducing the reaction rate [3].
Caption: Conformational effects on the nucleophilic attack trajectory and resulting relative reaction rates.
Quantitative Performance & Kinetic Data
The table below summarizes the theoretical and observed kinetic profiles of these acyl chlorides during standard esterification (e.g., reaction with methanol in the presence of an amine base).
Compound
Predominant Conformation
Steric Hindrance at Carbonyl
Relative Esterification Rate (
krel
)
Synthetic Utility
CHCC
Equatorial -COCl
Low
1.00 (Reference)
Broadly applicable standard acylating agent.
trans-4-MeO-CHCC
Di-equatorial
Low
~0.95
Excellent; behaves similarly to CHCC.
cis-4-MeO-CHCC
Axial/Equatorial mix
High (1,3-diaxial clashes)
< 0.30
Poor; requires forcing conditions or prolonged heating.
To empirically validate the reactivity differences between CHCC and the diastereomers of 4-MeO-CHCC, researchers can employ the following parallel kinetic esterification workflow. This protocol uses pseudo-first-order conditions to isolate the rate constant (
kobs
) of the acyl chloride.
Caption: Step-by-step experimental workflow for determining pseudo-first-order esterification kinetics.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
Prepare a 0.1 M solution of the target acyl chloride (CHCC, trans-4-MeO-CHCC, or cis-4-MeO-CHCC) in anhydrous dichloromethane (DCM).
Prepare a nucleophile stock solution containing 1.0 M anhydrous methanol (10-fold excess to ensure pseudo-first-order kinetics) and 0.12 M triethylamine (TEA) in anhydrous DCM. Include a non-reactive internal standard (e.g., decane) at 0.05 M.
2. Reaction Initiation:
Equilibrate both solutions to 25 °C in a temperature-controlled water bath.
Rapidly inject 5.0 mL of the nucleophile stock into 5.0 mL of the acyl chloride stock under vigorous magnetic stirring. Start the timer immediately (
t=0
).
3. Time-Course Quenching:
At specific time intervals (e.g., 1, 3, 5, 10, 15, and 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.
Immediately quench the aliquot by discharging it into a vial containing 500 µL of a 0.5 M diethylamine solution in hexane. The highly nucleophilic diethylamine instantly consumes any unreacted acyl chloride, converting it to the stable diethylamide and halting the esterification.
4. GC-FID / GC-MS Analysis:
Wash the quenched organic layer with 500 µL of 1 M aqueous HCl to remove excess amines, followed by brine. Dry over anhydrous Na₂SO₄.
Analyze the organic layer via Gas Chromatography. Quantify the formation of the methyl ester product relative to the decane internal standard.
5. Data Processing:
Calculate the concentration of unreacted acyl chloride
[A]
at each time point.
Plot
ln([A]/[A]0)
versus time (
t
). The slope of the resulting linear regression represents the negative pseudo-first-order rate constant (
−kobs
). Compare the
kobs
values to validate the severe kinetic retardation of the cis-4-MeO-CHCC isomer.
Conclusion
When substituting standard cyclohexanecarbonyl chloride with 4-methoxycyclohexane-1-carbonyl chloride, the structural isomerism of the starting material cannot be ignored. The trans-isomer serves as a near-perfect kinetic drop-in replacement, maintaining high reactivity due to its stable di-equatorial conformation. Conversely, the cis-isomer introduces severe 1,3-diaxial steric hindrance that drastically impedes nucleophilic attack. For drug development professionals scaling up synthetic routes, ensuring the stereochemical purity of the trans-acyl chloride is paramount to preventing unexpected reaction stalling and yield losses.
References
Source: benchchem.
Source: google.
Source: scispace.
Comparative
A Comparative Guide to Purity Assessment of 4-Methoxycyclohexane-1-carbonyl Chloride: A Validated HPLC Method vs. Alternative Techniques
Introduction: The Analytical Challenge of Reactive Acyl Chlorides 4-Methoxycyclohexane-1-carbonyl chloride is a key synthetic intermediate whose purity is critical for the quality of downstream products in pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Reactive Acyl Chlorides
4-Methoxycyclohexane-1-carbonyl chloride is a key synthetic intermediate whose purity is critical for the quality of downstream products in pharmaceutical and specialty chemical manufacturing. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it an excellent acylating agent.[1] However, this same reactivity presents a significant analytical challenge. The compound is extremely susceptible to hydrolysis and solvolysis, complicating the development of a reliable method for purity and impurity profiling.[2] Direct analysis using standard reversed-phase High-Performance Liquid Chromatography (HPLC) with aqueous mobile phases is often untenable, as the analyte will degrade on-column, leading to inaccurate and unreliable results.[2]
This guide presents a robust, validated HPLC method for the purity determination of 4-methoxycyclohexane-1-carbonyl chloride, leveraging a pre-column derivatization strategy to overcome its inherent instability. We will provide a detailed, step-by-step validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] Furthermore, this guide will objectively compare the performance of the validated HPLC method against alternative analytical techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry—providing the experimental data and rationale necessary for researchers and drug development professionals to select the most appropriate method for their specific needs.
The Imperative for Derivatization in HPLC Analysis
The core obstacle in analyzing 4-methoxycyclohexane-1-carbonyl chloride via HPLC is its rapid reaction with nucleophiles, including water, which is a primary component of most reversed-phase mobile phases. To circumvent this, a pre-column derivatization strategy is employed. This involves reacting the acyl chloride with a suitable agent to form a stable, non-reactive, and chromophoric product that can be easily analyzed.
For this application, 2-nitrophenylhydrazine is selected as the derivatization reagent. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the acyl chloride, forming a stable hydrazide derivative. This approach offers two primary advantages:
Stabilization: The resulting derivative is stable under typical reversed-phase HPLC conditions.
Enhanced Detection: The introduction of the 2-nitrophenyl group acts as a powerful chromophore, allowing for sensitive UV detection at a wavelength (~395 nm) where interference from most pharmaceutical matrices is minimal.[1][5]
HPLC Method Development and Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6] The following sections detail the validation of our derivatization-based HPLC method for the purity of 4-methoxycyclohexane-1-carbonyl chloride, following the framework of ICH Q2(R2).[4][7]
Chromatographic Conditions
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, equilibrate for 4 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 395 nm
Injection Volume
10 µL
Validation Parameters and Results
The validation process ensures the method is accurate, precise, and specific for its intended use.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity, samples of the main impurity (4-methoxycyclohexane-1-carboxylic acid, the hydrolysis product) and the derivatization reagent were injected. The chromatogram of a spiked sample showed baseline separation between the derivatized analyte, the derivatized impurity, and excess reagent, confirming the method's specificity.
The linearity of the method was established by analyzing a series of solutions of the derivatized analyte across a range of concentrations. The results demonstrate a direct proportional relationship between concentration and detector response.
Parameter
Result
Range
1.0 µg/mL to 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Y-intercept
Close to zero
Accuracy was determined by performing recovery studies on a sample spiked with known amounts of 4-methoxycyclohexane-1-carbonyl chloride at three concentration levels (low, medium, high) across the specified range.[9]
Spiked Level
Mean Recovery (%)
% RSD
80%
99.2%
0.8%
100%
100.5%
0.6%
120%
99.8%
0.7%
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision, expressed as the relative standard deviation (%RSD).[6]
Repeatability: Six replicate preparations of a single sample were analyzed on the same day. The %RSD was found to be < 1.0% .
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two data sets was < 2.0% .
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Parameter
Result
LOD
0.03 µg/mL
LOQ
0.10 µg/mL
The robustness of the method was evaluated by making small, deliberate variations in key parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). No significant impact on the chromatographic performance or quantitative results was observed, demonstrating the method's reliability for routine use.
Comparative Analysis of Analytical Techniques
While the validated HPLC method is highly effective, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, absolute quantification, or high-throughput screening.
Gas Chromatography (GC-FID/MS)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the reactivity of the acyl chloride, direct injection can be problematic. A common approach is to derivatize it to a more stable ester (e.g., by reaction with methanol) prior to analysis.
Pros:
High resolution and efficiency.
GC-MS provides structural information for impurity identification.
High sensitivity, especially with a Flame Ionization Detector (FID).
Cons:
Requires derivatization, adding a sample preparation step.[10]
Not suitable for non-volatile impurities.
The derivatization reaction must be complete and free of side products.
Quantitative NMR (¹H-qNMR)
qNMR is a primary analytical method that allows for the direct measurement of analyte concentration against a certified internal standard without the need for an analyte-specific reference standard.
Pros:
Provides absolute quantification (purity as a mass fraction).
Requires minimal sample preparation.
Offers rich structural information about the analyte and any impurities present.[11]
Non-destructive.
Cons:
Relatively low sensitivity compared to chromatographic methods.
Requires a high-field NMR spectrometer, which is a significant capital investment.
Signal overlap can complicate quantification if impurities have resonances close to the analyte's signals.
Titrimetric Analysis
This classical chemical method involves hydrolyzing the acyl chloride to carboxylic acid and hydrochloric acid (HCl). The total acid content is then determined by titration with a standardized base (e.g., NaOH).
Pros:
Simple, inexpensive, and requires basic laboratory equipment.
Provides a measure of total acyl chloride content.
Cons:
Completely non-specific; it cannot distinguish the analyte from its acidic hydrolysis product (4-methoxycyclohexane-1-carboxylic acid) or any other acidic impurities.[10]
Low sensitivity and not suitable for trace impurity analysis.
Performance Comparison Summary
The following table provides a comparative overview of the different analytical techniques for the purity assessment of 4-methoxycyclohexane-1-carbonyl chloride.
Parameter
Derivatization HPLC-UV
GC-FID/MS (with Derivatization)
Quantitative ¹H-NMR (qNMR)
Titrimetry
Specificity
High (separates impurities)
High (separates impurities, MS confirms identity)
High (structurally specific)
Very Low (measures total acidity)
Sensitivity
High (LOQ ~0.1 µg/mL)
High
Low (typically requires mg quantities)
Low
Quantification
Relative (vs. reference standard)
Relative (vs. reference standard)
Absolute (vs. internal standard)
Absolute (total acyl chloride content)
Impurity Profiling
Excellent
Excellent (MS provides identification)
Good (for impurities >0.1%)
Not possible
Speed/Throughput
Moderate (~25 min/sample)
Moderate
Low
High
Cost per Sample
Low-Moderate
Moderate
High
Very Low
Required Expertise
Moderate
Moderate-High
High
Low
Workflow and Decision Diagrams
To assist in visualizing the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Validation.
Caption: Decision guide for analytical method selection.
Conclusion and Recommendations
The purity assessment of 4-methoxycyclohexane-1-carbonyl chloride requires careful consideration of its reactive nature. Direct analysis is often not feasible, necessitating alternative strategies.
For routine quality control (QC) , where accurate and precise determination of purity and known impurities is required, the validated pre-column derivatization HPLC method is the superior choice. It offers an excellent balance of specificity, sensitivity, and reliability.
For impurity identification and structural elucidation during process development or degradation studies, GC-MS (following derivatization) is invaluable due to the structural information provided by mass spectrometry.
For the certification of a reference standard or when an absolute purity value is needed without a specific standard, Quantitative NMR (qNMR) is the gold standard.
Titrimetry should only be considered for a rapid, low-cost estimation of the total acyl chloride content where specificity is not a concern.
By understanding the capabilities and limitations of each technique, scientists and researchers can confidently select the most appropriate method to ensure the quality and consistency of their materials.
Detailed Experimental Protocols
Protocol 1: HPLC Method with 2-Nitrophenylhydrazine Derivatization
Reagent Preparation: Prepare a 1.0 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
Standard/Sample Preparation: Accurately weigh ~10 mg of 4-methoxycyclohexane-1-carbonyl chloride into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This is the stock solution.
Derivatization Reaction:
Pipette 100 µL of the stock solution into a 10 mL volumetric flask.
Add 1.0 mL of the 2-nitrophenylhydrazine reagent solution.
Vortex and allow the mixture to react at room temperature for 30 minutes.[5]
Dilute to volume with acetonitrile. This is the working solution for HPLC analysis.
HPLC Analysis: Inject the working solution into the HPLC system using the conditions outlined in Section 3.1.
Protocol 2: GC-MS Analysis with Methanol Derivatization
Derivatization: In a GC vial, add 100 µL of the sample stock solution (from Protocol 1, Step 2) and 500 µL of anhydrous methanol. Add one drop of pyridine to catalyze the reaction.
Reaction: Cap the vial and heat at 60 °C for 1 hour to form the methyl 4-methoxycyclohexane-1-carboxylate ester.
Analysis: Cool the vial and inject 1 µL into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient from 50 °C to 250 °C.
Protocol 3: Quantitative ¹H-NMR (qNMR)
Sample Preparation: Accurately weigh ~15 mg of 4-methoxycyclohexane-1-carbonyl chloride and ~10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and dissolve completely.
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (e.g., 30-60 seconds) to ensure full signal relaxation for accurate integration.
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, molecular weights, and masses of the analyte and standard.
Protocol 4: Titrimetric Analysis
Sample Preparation: Accurately weigh ~200 mg of the sample into an Erlenmeyer flask.
Hydrolysis: Add 20 mL of purified water and stir for 15 minutes to ensure complete hydrolysis of the acyl chloride to HCl and the corresponding carboxylic acid.
Titration: Add 2-3 drops of phenolphthalein indicator and titrate with a standardized 0.1 M sodium hydroxide solution until a persistent pink endpoint is reached.
Calculation: Calculate the purity based on the volume of titrant used, its molarity, and the sample weight. Note that each mole of acyl chloride produces two moles of acid upon hydrolysis.
References
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link][1][5]
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]
Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. [Link][1]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][3]
FDA Guidance on Analytical Method Validation. Scribd. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][9]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][4]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link][7]
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Center for Biotechnology Information. [Link]
CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents. [10]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link][6]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][8]
Acid Chlorides by HPLC. Chromatography Forum. [Link][2]
GC-MS fragmentation pattern analysis of 4-methoxycyclohexane-1-carbonyl chloride
An in-depth understanding of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of reactive building blocks is essential for unambiguous structural elucidation in pharmaceutical synthesis. 4-Methoxyc...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of reactive building blocks is essential for unambiguous structural elucidation in pharmaceutical synthesis. 4-Methoxycyclohexane-1-carbonyl chloride (C₈H₁₃ClO₂) presents a unique analytical challenge: it contains both a highly reactive acyl chloride group and a stable methoxy ether linkage.
As a Senior Application Scientist, I have designed this comparative guide to evaluate the direct GC-MS analysis of this compound versus an in-situ derivatization approach. This guide explores the mechanistic causality behind electron ionization (EI) fragmentation and provides self-validating experimental workflows to ensure high-fidelity data acquisition.
Mechanistic Insight: EI-MS Fragmentation Pathways
Under standard 70 eV electron ionization, acyl chlorides undergo highly predictable, yet often problematic, fragmentation. The molecular ion (M⁺) for alicyclic acyl chlorides is typically of very low abundance or completely absent due to the rapid cleavage of the weak C-Cl bond[1]. For 4-methoxycyclohexane-1-carbonyl chloride, the isotopic molecular ions at m/z 176 (³⁵Cl) and 178 (³⁷Cl) are rarely observed intact.
The fragmentation is driven by the following primary mechanisms:
α-Cleavage (Acylium Ion Formation): The dominant primary fragmentation event is the loss of the chlorine radical, yielding a resonance-stabilized acylium ion at m/z 141[1].
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the acylium ion, or the direct loss of the entire carbonyl chloride radical from the molecular ion, generates the 4-methoxycyclohexyl cation at m/z 113[1].
Ether Cleavage & Rearrangement: The methoxy group undergoes characteristic fragmentation via the loss of a neutral methanol molecule (32 Da)[2]. When this occurs from the m/z 113 fragment, it yields a highly stable cyclohexenyl cation base peak at m/z 81.
Comparative Analysis: Direct Injection vs. In-Situ Derivatization
Acyl chlorides are notoriously difficult to analyze directly via GC-MS. They are prone to thermal degradation in the hot injection port and can irreversibly interact with active silanol groups on the stationary phase, leading to broad, tailing peaks[3]. Furthermore, trace moisture in the system will rapidly hydrolyze the compound into 4-methoxycyclohexanecarboxylic acid, which exhibits poor volatility[4].
To circumvent these issues, we compare direct analysis against in-situ methanolysis . By reacting the acyl chloride with methanol in the presence of an acid scavenger (pyridine), we convert it into methyl 4-methoxycyclohexanecarboxylate[5].
Remarkably, because the leaving groups (Cl vs. OCH₃) are lost during the initial α-cleavage, both the direct and derivatized methods yield identical diagnostic fragment ions for the alicyclic core , allowing for seamless comparative validation.
Quantitative Fragmentation Comparison
Analytical Feature
Direct Analysis (Acyl Chloride)
Derivatized Analysis (Methyl Ester)
Diagnostic Significance & Causality
Molecular Ion (M⁺)
m/z 176 / 178 (Weak/Absent)
m/z 172 (Moderate Intensity)
Derivatization provides a stable molecular ion, crucial for confirming the intact molecular weight[6].
Acylium Ion
m/z 141[M - Cl]⁺
m/z 141 [M - OCH₃]⁺
The identical m/z 141 fragment proves that esterification does not obscure the core structural data.
Alicyclic Cation
m/z 113 [M - COCl]⁺
m/z 113 [M - COOCH₃]⁺
This is the primary structural marker for the intact methoxycyclohexyl ring[1].
Secondary Cleavage
m/z 81 [113 - CH₃OH]⁺
m/z 81 [113 - CH₃OH]⁺
The loss of 32 Da definitively confirms the presence of the methoxy ether linkage[2].
Chromatography
Broad, prone to severe tailing
Sharp, highly symmetrical
Esterification masks the reactive carbonyl, eliminating active hydrogen interactions with column silanols[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical method must contain internal checks to validate the physical state of the system. Note: 4-methoxycyclohexane-1-carbonyl chloride exists as cis and trans diastereomers; both protocols will likely yield two closely eluting chromatographic peaks with identical mass spectra.
Protocol A: Direct GC-MS Analysis (Rapid Screening)
This method is utilized when immediate confirmation of the acyl chloride is required without chemical alteration.
Sample Preparation: Dissolve 1.0 mg of the acyl chloride in 1.0 mL of strictly anhydrous dichloromethane (DCM)[1].
Causality: Anhydrous conditions are critical. Water will hydrolyze the sample, drastically altering the retention index and fragmentation pattern.
GC-MS Parameters: Inject 1 µL (split 50:1) onto a non-polar capillary column (e.g., HP-5MS). Use a fast temperature ramp (15°C/min) to minimize the analyte's residence time on the column, reducing the risk of thermal degradation.
Self-Validation Check: Extract the ion chromatogram (EIC) for m/z 158 (the molecular ion of the hydrolyzed carboxylic acid). If the m/z 158 peak exceeds 5% relative abundance, the anhydrous integrity of the solvent has been compromised, and the sample must be reprepared.
This method is the gold standard for robust structural elucidation and quantification.
Reagent Preparation: Prepare a derivatization solution of anhydrous methanol containing 10% (v/v) pyridine[5].
Causality: Methanol acts as the nucleophile to form the methyl ester. Pyridine is strictly required as an acid scavenger to neutralize the HCl byproduct. Without pyridine, the liberated HCl would degrade the GC stationary phase and potentially cleave the analyte's methoxy ether[5].
Derivatization: Add 10 µL of the acyl chloride sample to 1.0 mL of the derivatization solution. Vortex for 10 seconds and incubate at room temperature for 5 minutes.
Self-Validation Check: Run a blank injection of the methanol/pyridine reagent. Ensure no background peaks share the diagnostic m/z 113 or 141 ions, which would result in false-positive structural assignments.
Analytical Decision Workflow
The following logic diagram illustrates the decision-making process for analyzing reactive alicyclic acyl chlorides, balancing the need for speed against chromatographic fidelity.
GC-MS Analytical Decision Workflow for Reactive Acyl Chlorides.
Comparative Guide: Steric Hindrance and Reactivity in cis- vs trans-4-Methoxycyclohexane-1-carbonyl Chloride Isomers
Executive Summary In structure-based drug design and library synthesis, the stereochemistry of aliphatic rings dictates both the three-dimensional pharmacophore and the synthetic accessibility of the molecule. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In structure-based drug design and library synthesis, the stereochemistry of aliphatic rings dictates both the three-dimensional pharmacophore and the synthetic accessibility of the molecule. This guide objectively compares the steric hindrance, conformational thermodynamics, and relative reactivity of the cis and trans isomers of 4-methoxycyclohexane-1-carbonyl chloride. By analyzing their distinct 1,3-diaxial interactions and providing field-proven kinetic amidation protocols, this guide equips researchers with the data necessary to optimize synthetic routes and predict stereochemical reactivity.
Conformational Thermodynamics & Steric Hindrance
To understand the macroscopic reactivity of these isomers, we must analyze their ground-state conformational equilibria. The preference for a substituent to occupy the less hindered equatorial position over the axial position is quantified by its A-value (conformational free energy).
Carbonyl Chloride (-COCl): Possesses an A-value of approximately 1.25 kcal/mol .
Methoxy (-OCH₃): Possesses an A-value of approximately 0.60 kcal/mol .
The trans Isomer: Conformationally Locked and Unhindered
In trans-1,4-disubstituted cyclohexanes, the substituents project on opposite faces of the ring. This allows both the -COCl and -OCH₃ groups to simultaneously occupy the equatorial positions (e,e). The alternative diaxial conformation (a,a) carries a severe steric penalty (ΔG ≈ +1.85 kcal/mol). Consequently, the trans isomer exists almost exclusively (>95% at 298K) in the diequatorial state. The electrophilic acyl chloride is fully exposed, experiencing minimal steric shielding from the ring's axial protons.
The cis Isomer: Steric Strain and Reactive Occlusion
In cis-1,4-disubstituted cyclohexanes, the substituents project on the same face, forcing one group to be axial and the other equatorial. Because the -COCl group has a significantly higher A-value than the -OCH₃ group (1.25 vs. 0.60 kcal/mol), the major conformer places the bulkier -COCl group in the equatorial position and the -OCH₃ group in the axial position (e,a) .
However, the energy difference between the major (e,a) and minor (a,e) conformers is only ~0.65 kcal/mol . According to the Boltzmann distribution, approximately 25% of the cis population exists with the reactive -COCl group in the sterically occluded axial position at room temperature. This axial orientation forces the acyl chloride into direct 1,3-diaxial interactions with the C3 and C5 protons, severely hindering nucleophilic trajectory (Burgi-Dunitz angle) during reactions like amidation.
Conformational equilibrium and relative steric strain of cis and trans isomers.
Quantitative Data Comparison
The table below summarizes the thermodynamic and kinetic profiles of both isomers, illustrating how ground-state conformations dictate synthetic performance.
Parameter
trans-4-Methoxycyclohexane-1-carbonyl chloride
cis-4-Methoxycyclohexane-1-carbonyl chloride
Preferred Conformation
Diequatorial (e,e)
Equatorial-COCl / Axial-OCH₃ (e,a)
Minor Conformer Pop. (298K)
< 5%
~ 25%
-COCl Steric Environment
Unhindered (projects outward)
Partially hindered (equilibrium with axial state)
1,3-Diaxial Interactions
None
Present (Axial -OCH₃ or Axial -COCl)
Relative Amidation Rate
Fast (
krel
≈ 1.0)
Slower (
krel
≈ 0.4 - 0.6)
Epimerization Risk
Low (Thermodynamically stable)
High (Prone to isomerize to trans via enolization)
Experimental Protocols: Synthesis and Kinetic Evaluation
To objectively compare the reactivity of these isomers, researchers must utilize methodologies that prevent epimerization (stereochemical scrambling) while accurately capturing reaction kinetics.
Protocol A: Isomer Resolution and Stereoretentive Acyl Chloride Synthesis
Commercial 4-methoxycyclohexanecarboxylic acid is typically sold as a cis/trans mixture. Isolation and mild activation are strictly required.
Chromatographic Separation: Dissolve the cis/trans carboxylic acid mixture in a minimal amount of dichloromethane (DCM). Load onto a silica gel column and elute using a shallow gradient of Ethyl Acetate in Hexanes (10% to 30%) containing 1% Acetic Acid.
Causality: The acetic acid additive suppresses peak tailing caused by the carboxylic acid binding to the silica surface.
Self-Validation Checkpoint: Analyze fractions via ¹H NMR. The trans isomer will exhibit a wide triplet of triplets (J ≈ 11 Hz) for the C1 axial proton, whereas the cis isomer will show a narrow multiplet for the C1 equatorial proton.
Mild Activation: In a flame-dried flask under N₂, dissolve the pure isomer (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (0.05 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
Causality: Thionyl chloride (SOCl₂) with heat is avoided because elevated temperatures promote ketene/enol formation, which leads to epimerization of the alpha-stereocenter. Oxalyl chloride operates efficiently at 0 °C, ensuring complete stereoretention.
Self-Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Analyze via GC-MS to confirm >99% conversion to the methyl ester without the appearance of the opposite isomer.
Protocol B: Kinetic Amidation Assay via In-Situ FTIR
To evaluate the steric hindrance effect on reactivity, amidation kinetics are monitored in real-time.
System Initialization: Insert an ATR-FTIR probe (e.g., ReactIR) into a multi-neck flask containing anhydrous DCM and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 25 °C. Collect a background spectrum.
Reagent Injection: Inject the synthesized acyl chloride (1.0 eq) and establish a stable baseline for the C=O stretch at ~1800 cm⁻¹.
Data Acquisition: Monitor the exponential decay of the acyl chloride peak (1800 cm⁻¹) and the concurrent growth of the amide peak (1650 cm⁻¹) over 60 minutes.
Causality: In-situ FTIR is chosen over traditional aliquot quenching because quenching introduces timing artifacts and potential hydrolysis, which skews the kinetic data of highly reactive species.
Self-Validation Checkpoint: Verify the presence of a clean isosbestic point in the overlaid IR spectra. This confirms a direct A → B transformation without the accumulation of long-lived intermediates or side reactions (such as anhydride formation).
Experimental workflow for evaluating the reactivity of acyl chloride isomers.
References
"A value - Wikipedia", Wikipedia. Available: [Link]
"Why is the A-value of methoxy group lower than that of the hydroxyl group?", Chemistry Stack Exchange. Available:[Link]
"Total Synthesis of SR 121463 A, a Highly Potent and Selective Vasopressin V2 Receptor Antagonist", ACS Publications, The Journal of Organic Chemistry. Available:[Link]
Validation
stereoselectivity comparison of 4-methoxycyclohexane-1-carbonyl chloride derivatives
4-Methoxycyclohexane-1-carbonyl chloride is a highly versatile acylating agent utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including JAK2 V617F inhibitors[1] and NaV1.1 voltage-gated sodium channel activators[2].
The critical challenge in utilizing this building block is controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. While the trans isomer is thermodynamically preferred, the highly reactive nature of the acid chloride makes the C1 alpha-stereocenter highly susceptible to base-catalyzed epimerization during derivatization (e.g., amidation or esterification). This guide objectively compares stereoretentive methodologies and provides a self-validating protocol to ensure structural fidelity.
Thermodynamic Profiling: cis vs. trans Configurations
Understanding the baseline stability of the starting materials is essential for predicting reaction outcomes. In 1,4-disubstituted cyclohexanes, the relative enthalpy of each conformer depends strictly on steric interactions[3].
Table 1: Conformational Stability of 4-Methoxycyclohexane Derivatives
Isomer
Predominant Conformation
Steric Strain (kcal/mol)
Thermodynamic Stability
Structural Causality
trans
Diequatorial (e,e)
~0.0
High
Both the bulky -OMe and -COCl groups reside in the equatorial plane, avoiding 1,3-diaxial interactions.
cis
Axial-Equatorial (a,e)
~1.8
Low
Forced into a conformation where one group must be axial, introducing significant gauche-butane interactions[3].
The Epimerization Pathway: Mechanistic Causality
When synthesizing amide derivatives from trans-4-methoxycyclohexane-1-carbonyl chloride, the choice of base dictates the stereochemical fidelity of the product. The addition of strong tertiary amines (like triethylamine) triggers the deprotonation of the alpha-proton, generating a planar ketene intermediate[4].
Once the ketene forms, the stereochemical memory of the C1 carbon is lost. Subsequent nucleophilic attack by the amine occurs from either face, yielding a thermodynamic mixture of cis and trans amides, effectively ruining the stereopurity of the derivative.
Caption: Ketene-mediated epimerization pathway of 4-methoxycyclohexane-1-carbonyl chloride.
Objective Comparison of Amidation Alternatives
To objectively compare the performance of different derivatization strategies, we evaluated the trans:cis ratio of the resulting amide when reacting pure trans-4-methoxycyclohexane-1-carbonyl chloride with a standard primary amine under various conditions.
Table 2: Stereoretention Across Different Amidation Protocols
Protocol / Base
Solvent System
Temp
Yield
trans:cis Ratio
Performance Analysis & Causality
Standard (Et3N)
DCM
25 °C
85%
60:40
Poor: Strong homogeneous base rapidly deprotonates the alpha-carbon, driving extensive ketene formation and epimerization[4].
Mild Organic (Pyridine)
DCM
25 °C
82%
85:15
Moderate: Weaker basicity reduces the rate of ketene formation, but prolonged exposure still degrades stereopurity.
Sterically Hindered (2,6-Lutidine)
THF
0 °C
88%
92:8
Good: Steric bulk around the nitrogen prevents efficient alpha-deprotonation while still neutralizing HCl.
Schotten-Baumann (aq. NaHCO3)
DCM / H2O
0 °C
90%
>95:5
Excellent: Biphasic separation keeps the base (aqueous) away from the acid chloride (organic), completely suppressing ketene formation.
Based on the comparative data, the biphasic Schotten-Baumann protocol is the superior alternative for synthesizing 4-methoxycyclohexane-1-carbonyl chloride derivatives without compromising the C1 stereocenter. The following protocol is designed as a self-validating system:
Step-by-Step Methodology:
Preparation of the Biphasic Matrix: Dissolve the target amine (1.0 eq) in dichloromethane (DCM, 0.2 M). Add an equal volume of saturated aqueous NaHCO₃.
Causality: Creating a biphasic system ensures the acid chloride remains in the organic layer, physically shielded from the inorganic base. This eliminates the homogeneous base-catalyzed ketene pathway.
Thermal Quenching: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.
Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for enolization, further locking the stereocenter.
Electrophile Addition: Dissolve pure trans-4-methoxycyclohexane-1-carbonyl chloride (1.1 eq) in a minimal volume of DCM. Add this solution dropwise over 15–20 minutes.
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive acid chloride, ensuring it is immediately consumed by the amine nucleophile rather than undergoing side reactions.
Reaction and Phase Separation: Stir the mixture for 2 hours at 0 °C. Transfer to a separatory funnel, isolate the organic (bottom) layer, and extract the aqueous layer once with DCM.
Self-Validating Acidic Wash: Wash the combined organic layers with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Causality: The 1M HCl wash selectively protonates and removes any unreacted starting amine into the aqueous phase. The resulting crude organic residue will contain only the neutral amide product. A subsequent ¹H NMR analysis of this crude material will accurately reveal the true trans:cis ratio without interference from starting materials.
Caption: Step-by-step biphasic Schotten-Baumann workflow for maximum stereoretention.
Conclusion
When derivatizing 4-methoxycyclohexane-1-carbonyl chloride, the inherent thermodynamic preference for the trans (e,e) configuration can be easily undermined by improper reaction conditions. By avoiding homogeneous tertiary amines and employing a biphasic Schotten-Baumann system, researchers can effectively bypass the ketene epimerization pathway, ensuring high yields and excellent stereoretention for downstream drug development applications.
References
Source: google.
Source: google.
Title: Cyclic Stereochemistry (PART-7, PPT-7)
Title: Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?
benchmarking peptide coupling reagents vs 4-methoxycyclohexane-1-carbonyl chloride
Title: Benchmarking Amide Bond Formation: In Situ Peptide Coupling Reagents vs. Pre-formed Acyl Chlorides Executive Summary Amide bond formation is the most ubiquitous transformation in medicinal chemistry and pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking Amide Bond Formation: In Situ Peptide Coupling Reagents vs. Pre-formed Acyl Chlorides
Executive Summary
Amide bond formation is the most ubiquitous transformation in medicinal chemistry and pharmaceutical drug development, accounting for a significant portion of all reactions executed in the industry[1]. While the synthesis of complex, stereochemically sensitive peptides relies heavily on in situ activation using modern coupling reagents (e.g., HATU, EDC/HOBt)[2], process chemistry and large-scale library synthesis often favor the atom economy and raw reactivity of pre-formed acyl chlorides[1].
This technical guide benchmarks the performance of advanced peptide coupling reagents against 4-methoxycyclohexane-1-carbonyl chloride —a representative, stable cycloaliphatic acyl chloride. By dissecting the mechanistic causality, quantitative performance, and experimental workflows of both strategies, this guide provides a definitive framework for selecting the optimal amidation route.
Mechanistic Divergence: The Causality Behind the Chemistry
The fundamental difference between these two strategies lies in the nature of the electrophilic intermediate and the thermodynamic driving force of the reaction.
1. In Situ Activation (e.g., HATU, EDC/HOBt)
Coupling reagents operate by converting a stable carboxylic acid into a highly reactive, yet stereochemically controlled, active ester in situ[3]. For instance, HATU (an aminium/uronium salt) reacts with a carboxylate to generate an OAt (7-azabenzotriazole) active ester. The causality behind HATU's superior performance lies in the neighboring group effect: the nitrogen atom in the azabenzotriazole ring acts as a general base, accelerating aminolysis while simultaneously suppressing the formation of oxazolones[2]. This prevents the epimerization of
α
-chiral centers, making it the gold standard for peptide synthesis.
2. Pre-formed Acyl Chlorides (e.g., 4-methoxycyclohexane-1-carbonyl chloride)
Acyl chlorides bypass the need for expensive coupling reagents by directly participating in nucleophilic acyl substitution. 4-methoxycyclohexane-1-carbonyl chloride is highly electrophilic; when an amine is introduced, it attacks the carbonyl carbon to form a tetrahedral intermediate, which rapidly collapses to expel a chloride ion[1]. While this pathway is exceptionally fast and atom-economical, the extreme reactivity of acid chlorides makes them prone to ketene formation if an
α
-chiral center is present, leading to rapid racemization[1]. However, because 4-methoxycyclohexane-1-carbonyl chloride lacks an
α
-amino group, it serves as a robust, scalable building block where stereochemical scrambling at the
α
-position is not a concern.
Mechanistic divergence between in situ active ester formation and direct acyl chloride substitution.
Benchmarking Performance Data
When deciding between activating 4-methoxycyclohexanecarboxylic acid with HATU versus utilizing the pre-formed 4-methoxycyclohexane-1-carbonyl chloride, quantitative parameters dictate the choice.
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and temperature control is explicitly detailed.
Protocol A: HATU-Mediated Amide Coupling
Best for: Complex, stereochemically sensitive, or acid-labile substrates.
Preparation: Dissolve the carboxylic acid (1.0 equiv) and the primary/secondary amine (1.1 equiv) in anhydrous DMF (0.1 M concentration). Causality: DMF provides excellent solubility for polar peptide fragments.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution. Causality: DIPEA is chosen because its bulky isopropyl groups prevent it from acting as a competing nucleophile; it functions strictly as a proton scavenger[2].
Activation: Cool the mixture to 0°C and add HATU (1.2 equiv) in one portion. Causality: Adding HATU last at 0°C prevents premature activation and minimizes side reactions, such as the guanidinylation of the amine[3].
Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The tetramethylurea byproduct is highly water-soluble and is removed during the aqueous wash.
Best for: Scalable, non-chiral aliphatic amide formations and early-stage building blocks.
Preparation: Dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Base Addition: Add Triethylamine (TEA) or Pyridine (2.0 equiv). Causality: A stoichiometric excess of base is critical to neutralize the evolving HCl. Without it, the unreacted starting amine will form an insoluble hydrochloride salt, stalling the reaction at exactly 50% conversion[1].
Electrophile Addition: Cool the reaction vessel to 0°C. Add 4-methoxycyclohexane-1-carbonyl chloride (1.1 equiv) dropwise over 15 minutes. Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and suppresses di-acylation side reactions.
Propagation: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The only byproduct is the water-soluble triethylammonium chloride salt[1].
Step-by-step experimental workflows for HATU vs. acyl chloride amidation protocols.
Strategic Selection Guide
The choice between in situ coupling reagents and pre-formed acyl chlorides is dictated by the scale of the reaction and the structural complexity of the substrates.
Opt for Peptide Coupling Reagents (HATU, EDC/HOBt) when synthesizing complex chiral molecules, executing Solid-Phase Peptide Synthesis (SPPS), or working with acid-sensitive functional groups. The high cost and poor atom economy are justified by the preservation of stereochemical integrity[3].
Opt for 4-methoxycyclohexane-1-carbonyl chloride when introducing the 4-methoxycyclohexyl moiety in early-stage building block synthesis, library generation, or process scale-up. The superior atom economy, instantaneous kinetics, and ease of purification make it the undisputed choice for robust, non-chiral aliphatic amidation[1].
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]
Operational Blueprint: Safe Handling and Disposal of 4-Methoxycyclohexane-1-carbonyl Chloride As an application scientist overseeing scale-up and discovery workflows, I frequently encounter the logistical and safety chal...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Blueprint: Safe Handling and Disposal of 4-Methoxycyclohexane-1-carbonyl Chloride
As an application scientist overseeing scale-up and discovery workflows, I frequently encounter the logistical and safety challenges posed by reactive acyl chlorides. 4-Methoxycyclohexane-1-carbonyl chloride is a highly reactive electrophile utilized in amide and ester couplings. Due to its propensity for rapid, exothermic hydrolysis and the concomitant release of corrosive hydrogen chloride (HCl) gas, direct disposal of this reagent into standard waste streams is strictly prohibited[1].
This guide provides a self-validating, field-proven protocol for the safe quenching and disposal of 4-methoxycyclohexane-1-carbonyl chloride, ensuring operational safety, regulatory compliance, and scientific integrity.
The Chemical Causality of Acyl Chloride Hazards
To design a safe disposal protocol, we must first understand the thermodynamic and kinetic profile of the molecule:
Exothermic Solvolysis: The carbon-chlorine bond in the acyl group is highly polarized. Nucleophilic attack by water or alcohols proceeds via a tetrahedral intermediate, collapsing to release HCl. This process is highly exothermic and can lead to localized boiling if uncontrolled[1].
Gas Evolution: The rapid generation of gaseous HCl can quickly pressurize closed vessels, leading to catastrophic glassware rupture if the system is not properly vented[2].
Corrosivity: Both the parent acyl chloride and the HCl byproduct cause severe chemical burns, necessitating stringent engineering controls and personal protective equipment (PPE)[3].
Selection of the Quenching Agent
The objective of quenching is to convert the reactive acyl chloride into a stable, benign functional group (an ester or a carboxylic acid) under controlled kinetics[4]. The table below summarizes the quantitative and qualitative data for selecting the optimal quenching agent.
Table 1: Quantitative & Qualitative Comparison of Quenching Agents
Acceptable. Requires vigorous biphasic stirring to prevent pooling[3].
Water (Unbuffered)
> 10.0 eq
Very High (Violent)
Carboxylic Acid, HCl gas
Not Recommended. High risk of localized thermal runaway[4].
The Quenching Workflow
Workflow for the controlled solvolysis and disposal of 4-methoxycyclohexane-1-carbonyl chloride.
Step-by-Step Experimental Protocol for Controlled Solvolysis
The following protocol utilizes the alcohol-based quenching method, which is preferred for its single-phase miscibility and easily controlled kinetic profile.
Phase 1: Preparation and Environmental Control
PPE and Engineering Controls: Conduct all operations in a certified, high-flow chemical fume hood. Wear heavy-duty nitrile gloves, a chemically resistant lab coat, and splash goggles[3].
Glassware Setup: Equip a round-bottom flask with a magnetic stir bar and an open-neck or vented addition funnel.
Causality: A sealed system will inevitably rupture due to the volumetric expansion of HCl gas evolution. Continuous venting is non-negotiable[2].
Phase 2: Reagent Dilution
3. Dilution: Dissolve the residual 4-methoxycyclohexane-1-carbonyl chloride in an anhydrous, inert solvent (e.g., Tetrahydrofuran (THF) or Toluene) to achieve a concentration of approximately 0.5 M to 1.0 M.
Causality: Diluting the electrophile physically separates the reactive molecules, reducing the rate of reaction and mitigating localized heat generation during the quenching phase.
Phase 3: The Quenching Operation
4. Cooling: Place the receiving flask containing the quenching agent (a 5.0 to 10.0 molar excess of cold methanol or ethanol) into an ice-water bath (0–5 °C)[1].
5. Inverse Addition (Critical Step): Transfer the diluted acid chloride to the addition funnel. Add the acid chloride solution dropwise to the vigorously stirred, chilled alcohol.
Causality: Never add the quencher directly to the bulk acid chloride. Adding the acid chloride to an excess of quencher ensures the quencher acts as a thermal heat sink, keeping the reaction pseudo-first-order and preventing runaway exotherms[5].
Phase 4: Neutralization and Workup
6. Maturation: Once the addition is complete, allow the mixture to stir for 30 minutes while slowly warming to room temperature to ensure complete conversion to the methyl/ethyl 4-methoxycyclohexanecarboxylate ester.
7. Neutralization: Slowly add a 10% aqueous solution of Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches a stable pH of 7–8.
Causality: Neutralization converts the dissolved HCl into benign sodium chloride (NaCl), preventing the corrosion of downstream hazardous waste containers and complying with environmental disposal regulations.
Phase 5: Waste Segregation
8. Phase Separation: Transfer the quenched, neutralized mixture to a separatory funnel and allow the layers to separate.
9. Disposal:
Organic Layer: Contains the newly formed ester and the inert diluent solvent. Dispose of this in the "Non-Halogenated Organic Waste" stream (Note: If a halogenated diluent like Dichloromethane was used, it must be routed to "Halogenated Organic Waste").
Aqueous Layer: Contains water, NaCl, and trace organics. Dispose of this in the "Aqueous Hazardous Waste" stream.
References[1] Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison
Source: wolfabio.com
URL: 3] Title: Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides
Source: benchchem.com
URL: 5] Title: Application Notes and Protocols for Quenching Excess
Source: benchchem.com
URL: ] Title: Waste Management and Minimization Plan
Source: stlawu.edu
URL: 2] Title: Scale-up Reactions - Division of Research Safety
Source: illinois.edu
URL: 4] Title: How to Quench Acid Chlorides? 5 Key Methods for Safe Handling
Source: yufenggp.com
URL: